Tapotoclax is a small molecule designed to specifically target and inhibit Myeloid Cell Leukemia 1 (MCL1) [1] [2]. Its action is characterized by:
The diagram below illustrates the core mechanism by which this compound induces apoptosis.
This compound inhibits MCL1, releasing pro-apoptotic proteins to trigger cell death.
Preclinical studies have demonstrated the efficacy of this compound across various hematologic malignancy models, both as a single agent and in combination.
Table 1: Single-Agent Efficacy of this compound in Preclinical Models
| Cancer Model | Effect / Cell Death | Concentration / Dose | Key Findings |
|---|---|---|---|
| Primary CLL Cells [4] [5] | 30% and 45% apoptosis | 100 nM and 300 nM (24-hour incubation) | Time- and dose-dependent cell death; efficacy unaffected by stromal co-culture. |
| CLL (High Mcl-1 protein) [4] | Slightly lower cell death | Not Specified | High baseline Mcl-1 protein correlated with reduced sensitivity. |
| Normal Hematopoietic Cells [4] [5] | No significant cell death | 100-300 nM | Demonstrated a selective therapeutic window, sparing healthy cells. |
| Hematologic Cancer Xenografts [6] | Tumor regression | Tolerated oral doses | Pharmacodynamic effect: Reduced B cells, monocytes, and neutrophils. |
Table 2: Combination Therapy with Venetoclax in Preclinical Studies
| Combination | Cancer Model | Effect | Key Findings |
|---|---|---|---|
| This compound + Venetoclax [4] [6] | Primary CLL Cells | Additive/Synergistic | Enhanced cell death with low-dose Venetoclax (1-30 nM). |
| This compound + Venetoclax [6] | AML Models & Primary Samples | Synergistic | Robust anti-tumor activity at tolerated doses. |
The primary data on this compound is derived from standardized in vitro assays using patient-derived samples. Below is a summary of the key methodologies cited in the search results.
Table 3: Overview of Key Experimental Protocols
| Protocol Aspect | Detailed Methodology |
|---|---|
| Cell Source [4] | Primary peripheral blood mononuclear cells (PBMCs) were isolated from CLL patients (n=74) via Ficoll-Hypaque density centrifugation. Cells were suspended in RPMI 1640 media with 10% human serum. |
| Stromal Co-culture [4] | To mimic the protective tumor microenvironment, CLL cells were co-cultured with NK-Tert stromal cells at a 100:1 ratio. Apoptosis was assessed after incubation. |
| Cytotoxicity / Apoptosis Assay [4] | The primary readout was apoptosis, measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cell death was calculated as the sum of early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) cells. |
| Combination Index Calculation [4] | Drug interaction (synergy/additivity) was quantitatively analyzed using the Bliss independence model. The observed cell death from the combination was compared to the expected effect calculated from single-agent responses. |
| General Compound Handling | This compound was typically prepared as a stock solution in DMSO and then diluted in culture media for experiments [4]. |
This compound has been evaluated in early-phase clinical trials for various hematologic malignancies.
This compound represents a scientifically validated and potent tool for selectively targeting MCL1-dependent cancers in a preclinical setting. Its ability to induce rapid apoptosis alone and synergize with BCL-2 inhibitors like venetoclax provides a strong rationale for dual anti-apoptotic targeting. However, its transition to clinical application has been challenging, underscoring the complexities of targeting MCL1 in humans. Future research may focus on identifying predictive biomarkers for patient selection and more effective combination regimens to unlock its full therapeutic potential.
The following table compiles the binding affinity data (Ki values) for various MCL1 inhibitors, highlighting their potency and selectivity. Ki is the inhibition constant; a lower value indicates a more potent inhibitor.
| Compound Name | Reported Ki Value | Selectivity Notes | Clinical Status / Notes |
|---|---|---|---|
| VU661013 [1] | 97 ± 30 pM | Does not significantly inhibit BCL-xL or BCL-2. | Preclinical |
| AZD5991 [1] | 0.13 nM | ~25-fold lower affinity for mouse vs. human Mcl-1. | Clinical trials (NCT03218683) [2] |
| MIK665 (S64315) [1] | 1.2 nM | Inhibitor of Mcl-1 with potential pro-apoptotic activities. | Clinical trials (NCT04629443) [2] |
| BRD-810 [3] | Kd = 0.0006 nM (0.6 pM)* | Highly selective over BCL-XL and BCL-2. No appreciable off-target binding in a broad panel. | Preclinical, intended for clinical trials [3] |
| A-1210477 [1] | 0.454 nM | >100-fold selectivity over other Bcl-2 family members. | Preclinical |
| S63845 [1] | Kd = 0.19 nM* | No discernible binding to BCL-2 or BCL-XL. | Preclinical |
| UMI-77 [1] | 490 nM | Shows selectivity over other Bcl-2 family members. | Preclinical |
| Marinopyrrole A (Maritoclax) [1] | IC50 = 10.1 µM | Selective Mcl-1 antagonist; targets Mcl-1 for degradation. | Preclinical |
| Sabutoclax [1] | IC50 = 0.20 µM | Pan-Bcl-2 inhibitor (also inhibits Bcl-xL, Bcl-2, Bfl-1). | Preclinical |
| TW-37 [1] | Ki = 0.26 µM | Pan-inhibitor of Bcl-2, Bcl-xL and Mcl-1. | Preclinical |
*Kd (Dissociation Constant) is a direct binding measurement. While Ki and Kd are different constants, both are used to report binding affinity, with lower values indicating stronger binding. This value is an IC50 (half-maximal inhibitory concentration) from a functional disruption assay, not a direct Ki.
The Ki and Kd values in the table are typically determined using well-established biochemical and biophysical techniques. Here are the core methodologies as cited in the literature.
This is a common and robust assay for quantifying protein-ligand interactions and determining IC50 values, which can be used to calculate Ki [3] [4].
This method is another standard for characterizing binding affinity and was used in the discovery of early MCL1 inhibitors [6].
While not a direct measure of Ki, crystallography is critical for validating the binding mode and guiding structure-based drug design [3] [6].
To understand the functional context of the Ki values, the following diagram illustrates the role of MCL1 in regulating mitochondrial apoptosis and the mechanism of MCL1 inhibitors.
In healthy cells, MCL1 binds pro-apoptotic proteins to prevent apoptosis. MCL1 inhibitors bind MCL1, releasing these proteins to initiate cell death. [7] [8] [9]
MCL1 is an antiapoptotic protein within the B-cell lymphoma 2 (BCL2) family, fundamentally responsible for regulating the intrinsic (mitochondrial) apoptotic pathway [1] [2]. Its primary function is to bind and sequester pro-apoptotic proteins, thereby preventing the initiation of programmed cell death [3] [1]. Unlike other BCL2 family members, MCL1 contains PEST sequences, making it a short-lived protein with a rapid turnover rate, which allows cells to quickly adjust their survival signals in response to cellular stresses [3] [4].
The diagram below illustrates the core function of MCL1 and the mechanism of its inhibition.
Overview of MCL1 function and inhibition. Cellular stress activates BH3-only proteins, which are neutralized by MCL1. MCL1 inhibitors displace these proteins, enabling Bak/Bax activation and apoptosis. [1] [2] [5]
The development of MCL1 inhibitors, specifically BH3 mimetics, aims to directly disrupt MCL1's pro-survival function and trigger apoptosis in cancer cells [1] [5]. A significant challenge has been achieving sub-nanomolar affinity due to the highly conserved and hydrophobic nature of the BH3-binding groove [5].
The table below summarizes key small-molecule MCL1 inhibitors.
| Inhibitor Name | Stage (as of 2025) | Key Characteristics & Clinical Context |
|---|---|---|
| S63845 / MIK665 | Early Clinical Trials | Preclinically synergizes with venetoclax (BCL2 inhibitor); used in foundational research [6]. |
| AMG 176 | Phase 1 (NCT02675452) | One of the first MCL1 inhibitors in human trials for relapsed/refractory Multiple Myeloma (R/R MM) [7]. |
| Macrocyclic Inhibitors (e.g., Compound 13) | Preclinical/Patent Stage | Structure-guided design; improved binding affinity and cellular potency; demonstrated tumor regression in a lung cancer xenograft model [5]. |
A major hurdle for the clinical application of MCL1 inhibitors is cardiotoxicity, observed in early trials [8] [7]. This is likely due to MCL1's critical role in maintaining mitochondrial function in cardiomyocytes [1]. Current strategies to mitigate this include developing novel inhibitors with safer profiles and using rational combination therapies that allow for lower doses of each agent [8] [7] [5].
A common resistance mechanism to BH3 mimetics is the compensatory upregulation of alternative survival proteins. A 2025 study identified a powerful synergistic combination to counter this in Acute Myeloid Leukemia (AML) [8] [6].
The diagram below visualizes this synergistic mechanism.
Mechanism of MCL1 and Src inhibitor synergy. MCL1 inhibitor-triggered compensatory upregulation is blocked by Src inhibitor via MCL1 degradation and STAT3 disruption. [8] [6]
For researchers validating MCL1-targeting therapies, the following assays are standard in the field.
This field is rapidly advancing, with research focused on overcoming cardiotoxicity, identifying predictive biomarkers, and developing more effective combination regimens. I hope this technical guide provides a solid foundation for your work.
Venetoclax is a selective, orally bioavailable "BH3-mimetic" that binds to the BCL-2 protein, displacing pro-apoptotic proteins like BIM and triggering mitochondrial outer membrane permeabilization (MOMP), which commits the cell to apoptosis [1]. This mechanism is particularly effective in cancers like AML, where leukemic cells are often dependent on BCL-2 for survival [2].
The diagram below illustrates the mechanism of action of Venetoclax and common resistance pathways:
Venetoclax mechanism and resistance. Venetoclax promotes apoptosis by inhibiting BCL-2. Resistance arises when other anti-apoptotic proteins, like MCL-1 or BCL-XL, compensate to block cell death.
A primary focus of preclinical research is understanding and overcoming resistance. The major mechanisms are summarized below [1]:
| Resistance Mechanism | Molecular Basis | Observed Preclinical/Clinical Impact |
|---|---|---|
| Upregulation of MCL-1 | Other anti-apoptotic proteins (MCL-1, BCL-XL) sequester pro-apoptotic proteins, maintaining cell survival [1]. | Correlates with resistance to Venetoclax monotherapy; a key determinant of treatment failure. |
| Upregulation of BCL-XL | BCL-XL can bind and inhibit pro-apoptotic proteins activated by Venetoclax, providing an alternative survival signal [1]. | Confers resistance, particularly in specific genetic contexts. |
| Alterations in Signaling Pathways | Oncogenic signaling (e.g., MAPK, PI3K) can lead to phosphorylation/inactivation of BH3-only proteins like BAD [1]. | Contributes to intrinsic resistance; inhibition of these pathways can re-sensitize cells. |
Preclinical data strongly support rational drug combinations to overcome resistance by simultaneously targeting multiple survival pathways [1]. Key strategies include:
The following methodologies are central to generating the preclinical data discussed:
The wealth of preclinical data on Venetoclax has been successfully translated into clinical practice, particularly for older or unfit AML patients. The current clinical research frontier, heavily guided by preclinical insights, involves:
The table below summarizes the key technical data for Tapotoclax.
| Property | Description |
|---|---|
| Synonyms | AMG-176, Tapotoclaxum [1] |
| CAS Number | 1883727-34-1 [1] [2] |
| Molecular Formula | C₃₃H₄₁ClN₂O₅S [1] [2] |
| Molecular Weight | 613.21 g/mol [1] [2] |
| Mechanism of Action | Potent, selective, orally bioavailable MCL-1 inhibitor [1] [2] |
| Ki (Affinity) | 0.13 nM for MCL-1 [1] [2] |
| Primary Effect | Induces rapid apoptosis in MCL-1-dependent hematologic malignancy models [1] [3] |
MCL-1 is a key anti-apoptotic protein in the BCL-2 family. Its overexpression helps cancer cells evade cell death and is linked to resistance against various therapies [3]. This compound is a BH3 mimetic, designed to mimic critical pro-apoptotic proteins.
The diagram below illustrates how this compound triggers cancer cell death by inhibiting MCL-1.
As shown, this compound binds MCL-1, displacing pro-apoptotic proteins like BIM to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis [3].
Clinical trials have evaluated this compound as a monotherapy, but the results have led to program termination.
| Trial Focus | Key Findings | Outcome/Status |
|---|
| MDS after HMA failure [4] | Safety: Manageable profile; common AEs: nausea (71%), fatigue (57%), diarrhea (29%). One possibly related arrhythmia case resolved. Efficacy: No objective responses per IWG criteria; observed reduction in bone marrow blasts and transfusion dependence in some patients. | Terminated due to lack of clinical activity. | | AML & Multiple Myeloma [5] | Information from a phase I combination therapy trial (NCT02675452). | Terminated in July 2025 per sponsor decision, unrelated to safety. |
The clinical development of this compound and other MCL-1 inhibitors faces several hurdles:
Research continues on strategies like combination therapies with other BH3 mimetics like venetoclax, PROTAC-based degraders for more complete MCL-1 removal, and biomarker-driven patient selection to identify those most likely to respond [3].
This compound represents a scientifically validated approach to targeting MCL-1. However, its clinical translation has been hampered by efficacy and safety challenges. Future progress in this field will likely depend on developing safer inhibitor designs and effective combination regimens.
MCL1 (Myeloid Cell Leukemia-1) is an anti-apoptotic BCL-2 family protein that plays a critical role in regulating mitochondrial apoptosis and maintaining cellular homeostasis. Unlike other anti-apoptotic family members, MCL1 contains a unique N-terminal PEST domain rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which contributes to its rapid turnover and regulation [1]. The MCL1 gene encodes multiple protein isoforms through alternative splicing, with MCL-1L functioning as the primary anti-apoptotic form and MCL-1S acting as a pro-apoptotic variant [1]. MCL1's expression is tightly regulated at multiple levels—transcriptional, translational, and post-translational—with its protein having a remarkably short half-life of approximately 3 hours, allowing for rapid cellular adaptation to stress signals [2] [1].
The oncogenic significance of MCL1 is substantial, with genomic analyses revealing that MCL1 is one of the most frequently amplified genes in human cancers, observed in approximately 11% of cancers across multiple tissue types [2]. The highest amplification rates occur in breast cancer (36% of cases) and lung cancer (54% of cases) [2]. MCL1 protein levels consistently correlate with tumor grade, therapeutic resistance, and poor clinical outcomes across various malignancies including hematologic cancers, breast cancer, lung cancer, and pancreatic cancer [2] [3]. This overexpression disrupts the normal balance between pro- and anti-apoptotic proteins, creating a state of apoptotic resistance that enables cancer cell survival despite genotoxic stress or therapeutic insults [1].
MCL1 exerts its anti-apoptotic function primarily at the mitochondrial outer membrane, where it binds to and neutralizes pro-apoptotic BCL-2 family proteins. Specifically, MCL1 displays binding specificity for BIM, tBID, PUMA, NOXA, and BAK, thereby restraining the intrinsic apoptotic cascade [2]. The structural basis for this interaction involves a hydrophobic groove formed by BH1, BH2, and BH3 domains that accommodates the BH3 helices of pro-apoptotic proteins [1]. In the "primed for death" state observed in many cancer cells, MCL1 is predominantly bound to activator BH3-only proteins like BIM; displacement of these proteins rapidly triggers mitochondrial outer membrane permeabilization (MOMP) and apoptosis [4].
Recent research has revealed that MCL1's oncogenic supremacy extends beyond its canonical role in apoptosis suppression, encompassing several non-apoptotic functions that contribute to cellular fitness and tumorigenesis:
Metabolic Regulation: MCL1 serves as a master regulator of fatty acid oxidation (FAO), rendering MCL1-driven cancer cells uniquely dependent on this metabolic pathway. Genetic deletion of MCL1 results in broad downregulation of FAO pathway proteins, creating a metabolic vulnerability where cells cannot adapt to glucose deprivation [5]. This regulation occurs independently of MCL1's anti-apoptotic function, as demonstrated in BAX/BAK-deficient cells where MCL1 deletion still impairs palmitate utilization and oxygen consumption [5].
Cellular Invasion and Metastasis: MCL1 modulates cellular invasion through direct interaction with cytoskeletal remodeling proteins. It binds to and alters phosphorylation of Cofilin and regulates SRC family kinases (SFKs) and their downstream targets, thereby enhancing metastatic potential in cancer models [2].
DNA Damage Response: Targeting MCL1 triggers DNA damage and activates an anti-proliferative response independent of apoptosis induction. Proteomic analyses have revealed that MCL1 inhibition affects the minichromosome maintenance complex, impairing DNA replication and causing replication stress [6].
Mitochondrial Quality Control: A mitochondrial matrix-localized isoform of MCL1 (MCL-1Matrix) maintains mitochondrial ultrastructure and cristae morphology, enabling proper assembly of electron transport chain super-complexes and higher-order ATP synthase complexes essential for efficient oxidative phosphorylation [5].
Table 1: Non-Apoptotic Functions of MCL1 in Cancer Cells
| Function | Molecular Mechanism | Biological Consequence |
|---|---|---|
| Metabolic Regulation | Binds to VLCAD; regulates FAO pathway protein expression | Enforces dependency on fatty acid oxidation; limits metabolic flexibility |
| Cellular Invasion | Alters Cofilin phosphorylation; modulates SRC kinase signaling | Enhances metastatic potential and invasive capacity |
| DNA Damage Response | Affects minichromosome maintenance complex | Causes replication stress; triggers anti-proliferative response |
| Mitochondrial Dynamics | Maintains cristae morphology and ETC super-complex assembly | Supports efficient oxidative phosphorylation and energy production |
Several biomarkers have been identified that predict dependency on MCL1 in cancer cells. The most significant predictor is the expression level of BCL-xL, which functionally compensates for MCL1 inhibition. Cancer cells with high BCL-xL expression are generally less dependent on MCL1, while those with low BCL-xL expression demonstrate heightened sensitivity to MCL1 targeting [7]. Additionally, MCL1 gene amplification and elevated MCL1 protein expression serve as important indicators of potential dependency, particularly when coupled with low expression of other anti-apoptotic BCL-2 family members [2] [7].
The dependency on MCL1 varies significantly across cancer types. In hematologic malignancies, acute myeloid leukemia (AML), multiple myeloma, and specific subtypes of lymphoma show prominent MCL1 dependence [1]. Among solid tumors, breast cancer (particularly triple-negative breast cancer), lung cancer (both small cell and non-small cell), ovarian cancer, and pancreatic cancer frequently demonstrate reliance on MCL1 for survival [2] [3]. In small cell lung cancer, elevated MCL1 expression independently predicts poor overall survival (HR 0.538, P=0.014) and shorter time to progression following chemotherapy [3].
Several experimental approaches have been developed to identify MCL1-dependent cancers:
BH3 Profiling: This technique measures mitochondrial sensitivity to synthetic BH3 peptides to determine mitochondrial priming and anti-apoptotic dependencies. Specific response patterns to MS1 (MCL1-binding) peptides can identify MCL1-dependent cells [4].
RNA Interference: siRNA or shRNA-mediated knockdown of MCL1 followed by assessment of viability and apoptosis can directly demonstrate functional dependence [2].
Chemical Genetic Screening: Testing sensitivity to MCL1 inhibitors across large panels of cancer cell lines, combined with genomic analyses, can identify genetic features associated with dependency [7].
The following diagram illustrates the key molecular interactions and regulatory relationships that determine MCL1 dependency in cancer cells:
Molecular Determinants of MCL1 Dependency in Cancer Cells
BH3 mimetics that specifically target MCL1 represent the most direct approach to therapeutic targeting. These small molecules bind to the BH3-binding groove of MCL1, displacing pro-apoptotic proteins and triggering apoptosis in dependent cells [1]. Several promising compounds have advanced to clinical development:
S63845: This inhibitor demonstrates high affinity for MCL1, efficacy at low doses, and acceptable toxicity profiles in preclinical models. It has shown particular promise in sensitizing patient-derived xenografts to conventional chemotherapeutics like docetaxel and trastuzumab [2].
AZD5991 and AMG 176: These macrocyclic molecules have entered clinical trials and show potent activity against MCL1-dependent hematologic malignancies [1].
VU661013: A more recent MCL1 inhibitor with improved selectivity over BCL-xL, reducing the potential for platelet toxicity associated with dual inhibition [8].
The clinical development of MCL1 inhibitors has faced challenges, particularly regarding cardiac toxicity observed in early-phase trials, which temporarily halted several clinical programs [8]. This toxicity likely reflects the essential role of MCL1 in maintaining cardiomyocyte viability, highlighting the need for tumor-specific delivery approaches or intermittent dosing strategies [8].
Alternative strategies to target MCL1-dependent cancers focus on indirect modulation of MCL1 expression or stability:
Transcriptional Repression: Compounds like triptolide and other transcriptional inhibitors disproportionately reduce MCL1 mRNA levels despite broadly affecting gene expression [7].
Translation Inhibition: mTOR inhibitors and other translation suppressors reduce MCL1 protein synthesis, particularly effective in cancers with high MCL1 translation rates [1].
Promoted Degradation: CDK inhibitors (particularly CDK9 inhibitors) and deubiquitinase inhibitors accelerate MCL1 degradation by preventing phosphorylation-dependent stabilization or enhancing ubiquitin-mediated proteasomal degradation [1].
FAO Pathway Inhibition: In MCL1-dependent cancers with associated metabolic rewiring, fatty acid oxidation inhibitors such as etomoxir demonstrate synthetic lethality with MCL1 suppression [5].
Table 2: Therapeutic Approaches for Targeting MCL1-Dependent Cancers
| Therapeutic Class | Representative Agents | Mechanism of Action | Development Status |
|---|---|---|---|
| Direct MCL1 Inhibitors | S63845, AZD5991, AMG 176 | Bind BH3 pocket; displace pro-apoptotic proteins | Clinical trials (some with toxicity holds) |
| Transcriptional Repressors | Triptolide, other transcriptional inhibitors | Reduce MCL1 mRNA expression | Preclinical and early clinical |
| Translation Inhibitors | mTOR inhibitors, omacetaxine | Block MCL1 protein synthesis | Approved for other indications; repurposing potential |
| Protein Destabilizers | CDK inhibitors, DUB inhibitors | Promote proteasomal degradation of MCL1 | Various clinical stages |
| Metabolic Modulators | Etomoxir, perhexiline | Inhibit fatty acid oxidation | Preclinical for MCL1 contexts |
Rational combination approaches have emerged to overcome resistance and improve therapeutic efficacy:
With BCL-xL/BCL-2 Inhibitors: Simultaneous targeting of complementary anti-apoptotic proteins can overcome compensatory mechanisms and suppress resistance. The combination of MCL1 and BCL-xL inhibitors is particularly effective in tumors expressing both proteins [7].
With Conventional Chemotherapy: MCL1 inhibitors can reverse chemotherapy resistance by preventing drug-induced stabilization of MCL1, restoring apoptotic sensitivity [4] [3].
With Targeted Therapies: In oncogene-driven cancers, combination with corresponding targeted agents (e.g., EGFR inhibitors, BRAF inhibitors) can enhance apoptosis induction and prevent escape mechanisms [2].
With FAO Inhibitors: Dual metabolic and apoptotic targeting represents a promising synthetic lethal approach for MCL1-driven cancers with associated metabolic dependencies [5].
BH3 profiling represents the gold standard for functional assessment of MCL1 dependency. This technique measures mitochondrial outer membrane permeabilization in response to synthetic BH3 peptides [4]. The detailed protocol involves:
For metabolic assessments, Seahorse XF Analyzers can measure oxygen consumption rates (OCR) in response to palmitate administration [5]. MCL1-dependent cells typically show significantly increased OCR upon palmitate addition, while MCL1-independent cells demonstrate minimal response. Additionally, stable isotope tracing with 13C-palmitate can directly quantify fatty acid oxidation flux by measuring M+2 citrate enrichment via mass spectrometry [5].
CRISPR/Cas9-mediated gene editing provides a robust method for validating MCL1 dependency. The experimental workflow includes:
RNA interference techniques using siRNA or shRNA against MCL1 remain valuable for transient suppression studies, particularly when complete knockout is cytotoxic [2]. Inducible systems allow for controlled gene suppression to study temporal aspects of MCL1 dependency.
Patient-derived xenograft (PDX) models maintain the original tumor's genetic features and drug sensitivity patterns, making them ideal for evaluating MCL1-targeted therapies [2]. The standard protocol involves:
Genetically engineered mouse models (GEMMs) of MCL1-driven cancers provide platforms for studying tumorigenesis and therapy response in immunocompetent systems [4]. The Eμ-Myc;H2K-Mcl-1 model develops aggressive lymphoid leukemia with demonstrated MCL1 dependency, showing rapid disease onset (72±21 days versus 134±35 days in Eμ-Myc only) [4].
The clinical development of MCL1 inhibitors has progressed rapidly despite challenges with on-target toxicity. As of 2021, several selective MCL1 inhibitors had entered clinical trials, primarily for hematologic malignancies [1]. The first-generation MCL1 inhibitors include:
Preliminary results from these trials have demonstrated clinical efficacy in MCL1-dependent cancers, though the emergence of cardiotoxicity in some studies prompted temporary holds and required dose refinement and patient stratification strategies [8]. The future clinical development will likely focus on improved therapeutic windows through optimized dosing schedules, tumor-specific delivery approaches, and better patient selection.
Accurate identification of MCL1-dependent tumors is crucial for successful clinical translation. Several biomarker approaches are under investigation:
Multiple resistance mechanisms to MCL1-targeted therapies have been identified in preclinical models:
The following diagram illustrates the integrated therapeutic approach for targeting MCL1-dependent cancers:
Integrated Therapeutic Strategy for MCL1-Dependent Cancers
MCL1-dependent cancers represent a biologically distinct subset of malignancies characterized by reliance on this multifunctional anti-apoptotic protein. The development of therapeutic strategies targeting MCL1 has progressed significantly, with several selective inhibitors entering clinical evaluation. However, challenges remain regarding therapeutic index optimization, predictive biomarker validation, and resistance management.
Future research directions should focus on several key areas:
Novel Therapeutic Modalities: Beyond small-molecule BH3 mimetics, emerging approaches include PROTACs (Proteolysis Targeting Chimeras) for targeted MCL1 degradation, antibody-drug conjugates for tumor-specific delivery, and gene expression modulation techniques to suppress MCL1 transcription [8].
Tissue-Specific Targeting: Given the essential role of MCL1 in cardiac function, strategies to minimize on-target toxicity through tumor-selective delivery systems or synthetic lethality approaches represent priority areas.
Metabolic Exploitation: Further elucidation of the connection between MCL1 and fatty acid oxidation may reveal additional metabolic vulnerabilities that can be therapeutically exploited [5].
Combination Strategy Optimization: Rational development of combination regimens based on comprehensive understanding of compensatory mechanisms and resistance pathways will be essential for durable clinical responses.
MCL1 (Myeloid Cell Leukemia 1) is a key anti-apoptotic protein within the BCL2 family. It is frequently overexpressed in various human cancers, promoting tumor cell survival and conferring resistance to both conventional chemotherapy and targeted therapies [1].
Several potent and selective MCL1 inhibitors have been developed and characterized in preclinical studies. The table below summarizes some of the most prominent compounds.
| Inhibitor Name | Chemical Scaffold | Key Preclinical Findings | Clinical Trial Status (as of 2025) |
|---|
| S63845 | Thienopyrimidine | - Induces rapid apoptosis in AML cell lines and primary samples [5].
To evaluate the efficacy and mechanism of action of MCL1 inhibitors, several key experimental techniques are routinely employed.
| Experimental Method | Core Purpose | Key Procedural Steps (Summary) |
|---|
| BH3 Profiling | To functionally identify a cell's dependence on specific anti-apoptotic BCL2 proteins (like MCL1) for survival and predict response to BH3 mimetics [7]. | 1. Permeabilize Cells: Treat cells with digitonin to create pores in the plasma membrane. 2. Incubate with BH3 Peptides: Expose cells to synthetic peptides that mimic specific BH3-only proteins. 3. Measure Cytochrome c Release: Use immunofluorescence and flow cytometry to quantify the loss of cytochrome c from mitochondria after peptide challenge. 4. Analyze Priming: A high percentage of cytochrome c release after exposure to a specific BH3 peptide indicates dependence on the corresponding anti-apoptotic protein. | | Cell Viability & Apoptosis Assays | To directly measure the cell-killing potency of BH3 mimetics and confirm the induction of apoptotic cell death. | 1. Cell Viability (e.g., CellTiter-Glo): Measure ATP levels as a proxy for the number of metabolically active cells after drug treatment. 2. Apoptosis (Annexin V/PI Staining): Use flow cytometry to detect phosphatidylserine externalization (Annexin V-FITC) and loss of membrane integrity (Propidium Iodide) to distinguish early and late apoptotic cells [7] [5]. | | Protein Interaction Studies (Co-IP, Western Blot) | To investigate the mechanism of BH3 mimetics by analyzing their effect on protein complexes, such as the displacement of pro-apoptotic partners from MCL1. | 1. Treat Cells: Expose cells to the MCL1 inhibitor. 2. Cell Lysis and Immunoprecipitation (Co-IP): Lyse cells and use an antibody against MCL1 to pull down the protein and its binding partners. 3. Western Blot Analysis: Probe the immunoprecipitated complexes or whole cell lysates with antibodies for proteins like BIM, BAK, or BAX to detect changes in binding [5]. |
The clinical development of MCL1 inhibitors faces significant hurdles. The primary challenge is on-target, off-tumor toxicity, particularly cardiotoxicity, as MCL1 is essential for mitochondrial function in cardiomyocytes [4] [3]. This has led to the discontinuation or careful redesign of several clinical programs [3].
Promising strategies to overcome this and other challenges (like tumor resistance) include:
Since a complete DOT script for the signaling pathway isn't available, here is a foundational description for the core apoptosis pathway regulated by MCL1 that you can build upon:
To visualize the strategic approach for using these inhibitors in research, the following diagram outlines the key experimental and therapeutic concepts.
Diagram illustrating the core concepts and research strategies for MCL1 inhibitors.
Tepotinib is a highly selective, potent, oral MET (mesenchymal-epithelial transition factor) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations [1] [2]. MET is a receptor tyrosine kinase with abnormal activity in many human cancers, associated with aggressive phenotypes and poor prognosis [3]. This application note provides detailed methodologies for the in vitro evaluation of Tepotinib's anticancer activity, cytotoxicity, and its potential for drug-drug interactions, supporting researchers in preclinical drug development.
The following tables consolidate key in vitro findings from the literature to facilitate easy comparison of Tepotinib's bioactivity.
Table 1: Antiproliferative and Cytotoxic Effects of Tepotinib
| Cell Line | Cancer Type | Assay Type | Key Findings | Citation |
|---|---|---|---|---|
| WM451 | Malignant Melanoma | MTT Assay | Significant, concentration-dependent decrease in cell proliferation (1-50 ng/mL) | [3] |
| WM451 | Malignant Melanoma | TUNEL Assay | Promotion of apoptosis after 48h treatment (10 ng/mL) | [3] |
| WM451 | Malignant Melanoma | Wound Healing | Significant suppression of cell migration after 48h | [3] |
| WM451 | Malignant Melanoma | Transwell Assay | Significant suppression of cell invasion after 24h | [3] |
Table 2: Drug-Drug Interaction (DDI) Potential of Tepotinib
| Target Enzyme/Transporter | Assay System | Test Article | Result (IC₅₀) | Clinical DDI Risk |
|---|---|---|---|---|
| CYP3A4/5 | Human Liver Microsomes | Tepotinib | > 15 µM (Little direct inhibition) | Low |
| CYP3A4/5 | Human Liver Microsomes | Metabolite (MSC2571109A) | > 15 µM (Mechanism-based inhibition observed) | Low |
| P-glycoprotein (P-gp) | Caco-2 Cell Monolayers | Tepotinib | IC₅₀ determined; [I]/IC₅₀ ratio within safe limits | Low [1] [2] |
This protocol is used to assess the inhibitory effect of Tepotinib on cell proliferation [3].
Workflow Diagram: MTT Assay Procedure
Key Materials and Reagents
Procedure
These protocols evaluate Tepotinib's effect on the metastatic potential of cancer cells [3].
A. Wound Healing (Migration) Assay
B. Transwell (Invasion) Assay
These methods determine if Tepotinib is likely to interact with co-administered drugs [1] [2].
A. Cytochrome P450 Inhibition Assay
B. P-glycoprotein (P-gp) Inhibition Assay
Tepotinib exerts its anticancer effects by specifically targeting the MET receptor tyrosine kinase and its downstream signaling pathways.
Signaling Pathway Diagram
Key Biological Insights
The detailed in vitro protocols outlined in this application note provide a comprehensive framework for evaluating the anticancer activity and drug interaction potential of Tepotinib. The data generated from these assays demonstrate that Tepotinib is a potent and selective MET inhibitor with significant cytostatic and cytotoxic effects against cancer cells, and a low potential for clinically relevant drug-drug interactions via major CYP enzymes or P-gp. These characteristics make it a valuable candidate for further investigation and development in oncology research.
MCL1 (Myeloid Cell Leukemia-1) is a critical anti-apoptotic protein of the BCL-2 family that functions as a master regulator of programmed cell death in numerous hematologic malignancies. Unlike other BCL-2 family members, MCL1 is characterized by rapid turnover kinetics and serves as a key resistance factor against various targeted therapies, including the BCL-2 inhibitor venetoclax. The therapeutic targeting of MCL1 has emerged as a promising strategy, particularly in combination with hypomethylating agents (HMAs) such as azacitidine and decitabine, which modulate epigenetic regulation and gene expression patterns in malignant cells. The molecular synergy between these drug classes stems from their complementary mechanisms of action: while HMAs reverse epigenetic silencing of pro-apoptotic factors, MCL1 inhibitors directly neutralize a primary survival protein that cancer cells depend upon for evasion of mitochondrial apoptosis.
The rationale for combination therapy is particularly compelling in acute myeloid leukemia (AML) and other high-risk myeloid neoplasms where MCL1 dependency is frequently observed. Research has demonstrated that RAS/MAPK pathway activation, common in treatment-resistant disease, leads to increased stability and elevated levels of MCL1 protein, establishing a mechanism of acquired resistance to venetoclax-based regimens. Furthermore, single-cell multi-omics technologies have revealed that RAS pathway mutations induce transcriptional reprogramming of hematopoietic stem and progenitor cells (HSPCs) that rely on MCL1 for survival, particularly following HMA therapy failure. This combination approach strategically targets both the epigenetic drivers of malignancy and the apoptotic blockade that characterizes treatment-resistant disease, creating a synergistic therapeutic effect that has shown promise even in poor-prognosis patient populations such as those with TP53-mutant disease.
Recent investigations have elucidated the molecular mechanisms underlying the synergistic activity between MCL1 inhibitors and HMAs across various hematologic malignancies. In AML models, this combination has demonstrated enhanced apoptotic induction through complementary pathways targeting mitochondrial cell death regulation. The sequential application of these agents appears critical to their efficacy, with HMAs potentially priming malignant cells for MCL1 inhibitor-mediated apoptosis through epigenetic modifications that alter the balance of pro- and anti-apoptotic BCL-2 family proteins. Research has revealed that resistant leukemic cells exhibit global changes in DNA methylation patterns, and HMA treatment can partially reverse venetoclax resistance by modulating the expression of key apoptotic regulators, including MCL1 itself.
The combination strategy has shown particular promise in addressing therapy-resistant disease states characterized by specific molecular alterations. In TP53-mutant AML, which typically demonstrates poor response to conventional therapies and venetoclax-based regimens, combined inhibition of BCL-2 and MCL1 has demonstrated synergistic activity, overcoming the intrinsic resistance associated with BAX deficiency in TP53-mutant cells. Similarly, in RAS pathway-mutated chronic myelomonocytic leukemia (CMML), which confers a high risk of resistance to HMA therapy, expansion of NF-κB-dependent HSPCs at blast progression relies on MCL1 for survival, creating a therapeutic vulnerability that can be exploited with MCL1 inhibitors. These findings highlight the importance of functional apoptosis assays and molecular profiling in identifying patient populations most likely to benefit from these combination approaches.
Table 1: In Vitro Efficacy of MCL1 Inhibitor Combinations in Hematologic Malignancies
| Malignancy | Model System | Combination Agents | Efficacy Measure | Result | Citation |
|---|---|---|---|---|---|
| AML | Cell lines (OCI-AML2, MV-4-11, MOLM-13) | MCL1i + SRCi | Cell death induction | Dramatic increase in apoptosis | [1] |
| MDS | Primary patient samples (n=35) | MCL1i + Venetoclax | Synergy score | Average δ >10 (synergistic) | [2] |
| TP53-mutant AML | Isogenic cell lines | MCL1i + Venetoclax | Apoptosis induction | Overcame BAX deficiency | [3] |
| CMML (RAS-mut) | Primary patient samples | MCL1i (post-HMA failure) | HSPC survival reduction | MCL1 dependency established | [4] |
Table 2: In Vivo Efficacy of MCL1 Inhibitor Combinations in Patient-Derived Models
| Malignancy Model | Combination Therapy | Dosing Schedule | Efficacy Outcome | Toxicity Observations | Citation |
|---|---|---|---|---|---|
| AML PDX | MCL1i + SRCi | Intermittent dosing | Significant survival extension | Well tolerated in mouse models | [1] |
| TP53-mutant MOLM13 xenograft | MCL1i + Venetoclax | Sequential administration | Suppressed tumor growth | Acceptable safety profile | [3] |
| T-cell lymphoma PDX | MCL1i + CAR-T cells | AZD5991 with CAR-T | Prolonged survival | Minimal on-target, off-tumor effects | [5] |
Cell Culture and Reagent Preparation For in vitro combination studies, maintain AML cell lines (e.g., MOLM-13, MV-4-11, OCI-AML2) or primary patient-derived cells in appropriate media supplemented with cytokines necessary for viability. Prepare stock solutions of MCL1 inhibitors (e.g., S63845, AZD5991) and HMAs (azacitidine, decitabine) in DMSO or sterile water according to manufacturer specifications. Aliquot and store at -80°C to maintain stability, with avoidances of repeated freeze-thaw cycles. For primary AML samples, process mononuclear cells within 24 hours of collection using Ficoll density gradient centrifugation and culture in cytokine-supplemented media (10 ng/mL hIL-3, 10 ng/mL hSCF, 5 ng/mL hIL-6) to maintain viability while preserving biological characteristics.
Viability and Apoptosis Assessment Plate cells at optimal density (typically 1-2×10^5 cells/mL) in 96-well plates and treat with serial dilutions of single agents or combinations. For synergy assessment, utilize a matrix approach with 3-fold dilutions of both agents. After 48 hours of treatment, assess cell viability using CellTiter-Glo luminescent assay according to manufacturer protocol. Measure apoptotic induction via flow cytometry using Annexin V/propidium iodide staining with specific apoptosis calculated as: [(% apoptosis treated - % apoptosis untreated) / (100 - % apoptosis untreated)] × 100. For caspase activation, utilize caspase-3/7 glow assay or Western blotting for cleaved caspase-3.
Synergy Calculation and Data Analysis Calculate combination effects using the Zero Interaction Potency (ZIP) model, which compares observed versus expected combination effects. A δ synergy score >10 indicates synergistic interaction, while <-10 indicates antagonism, and scores between -10 and 10 suggest additive effects. Generate dose-response curves and calculate IC50 values using non-linear regression analysis in specialized software such as GraphPad Prism. For primary samples, include normal CD34+ cells from healthy donors as controls to assess therapeutic index.
Animal Model Establishment Utilate immunodeficient mice (e.g., NSG, MISTRG6) for xenograft studies. For patient-derived xenograft (PDX) models, implant freshly isolated or cryopreserved AML cells via intravenous or intrafemoral injection following sublethal irradiation. For cell line-derived xenografts, inject luciferase-tagged cells to enable bioluminescent monitoring. Monitor engraftment weekly via peripheral blood sampling or bioluminescent imaging. Randomize mice into treatment groups when engraftment reaches predetermined levels (typically >1% human CD45+ cells in peripheral blood or specified bioluminescence signal).
Treatment Protocol and Monitoring Administer MCL1 inhibitors (e.g., AZD5991 at 10 mg/kg) via intravenous or intraperitoneal injection using optimized formulations (e.g., 30% hydroxy-propyl-beta-cyclodextrin in water-for-injection adjusted to pH 9.0–9.5). Deliver HMAs (azacitidine at 5 mg/kg or decitabine at 0.5-1 mg/kg) via subcutaneous or intraperitoneal injection using clinical formulations. Employ intermittent dosing schedules (e.g., 5 days on/9 days off for MCL1 inhibitors; 5 days on/23 days off for HMAs) to mitigate potential toxicity. Monitor tumor burden weekly via bioluminescence imaging or peripheral blood analysis. Assess overall survival from treatment initiation until moribund state requiring euthanasia. Collect tissues (bone marrow, spleen, liver) at endpoint for histological and flow cytometric analysis.
Toxicity Assessment Monitor mice daily for signs of toxicity including weight loss, lethargy, hunched posture, and respiratory distress. Perform serial blood collection for complete blood counts and chemistry analysis. For cardiac toxicity assessment—a known concern with MCL1 inhibitors—conduct echocardiography at baseline and after each treatment cycle. Collect heart tissue at endpoint for histological examination of mitochondrial integrity and apoptosis markers.
The successful clinical application of MCL1 inhibitor/HMA combinations requires robust biomarker strategies to identify patients most likely to benefit from these regimens. Research indicates that functional apoptosis profiling using BH3 mimetic tools can accurately define MCL1 dependency in individual patient samples. This technique measures mitochondrial depolarization in response to specific BH3 peptides that selectively target MCL1, providing a functional assessment of apoptotic priming and MCL1 dependence. Additionally, genomic markers such as RAS pathway mutations and MCL1 copy number gains (present in 14-34% of various malignancies) may help identify tumors with inherent sensitivity to MCL1-targeted approaches.
The integration of single-cell multi-omics technologies has revealed substantial heterogeneity in treatment responses, highlighting the need for comprehensive profiling approaches. Techniques such as single-cell RNA sequencing coupled with cell-surface immunophenotyping can identify resistant subpopulations and elucidate compensatory survival pathways that may emerge during therapy. For clinical trial design, baseline assessment of MCL1 expression by immunohistochemistry or Western blotting, BH3 profiling to determine MCL1 dependency, and comprehensive genomic profiling for resistance-associated mutations (RAS pathway, TP53) are recommended stratification factors. These approaches will facilitate the identification of patient populations most likely to derive clinical benefit while minimizing exposure to potential toxicity in non-responsive individuals.
Based on current preclinical evidence, rational combination strategies with MCL1 inhibitors and HMAs should incorporate careful attention to dosing schedules and sequencing to maximize efficacy while managing overlapping toxicities. Preclinical data suggest that sequential administration with HMA priming followed by MCL1 inhibition may optimize epigenetic reprogramming and apoptotic induction. Additionally, intermittent dosing schedules (e.g., 5 days on/9 days off for MCL1 inhibitors) may mitigate cardiac toxicity concerns while maintaining anti-tumor efficacy.
The evolving landscape of MCL1-targeted therapy includes novel drug development approaches beyond direct inhibition. Protein degradation strategies utilizing PROTACs (Proteolysis-Targeting Chimeras) offer the potential for more selective MCL1 targeting with potentially reduced off-tissue effects. Similarly, indirect MCL1 suppression through CDK9 inhibition to reduce MCL1 transcription is being explored in clinical trials. For hematologic malignancies with established BCL-2 inhibitor resistance mechanisms involving MCL1 upregulation, triplet combinations of HMAs with venetoclax and MCL1 inhibitors represent a promising approach currently in early-phase clinical investigation. These advanced combination strategies require meticulous safety monitoring and appropriate patient selection but offer the potential to address significant unmet needs in high-risk hematologic malignancies.
Diagram Title: MCL1 Inhibition and HMA Combination Therapy Mechanism
The combination of MCL1 inhibitors with hypomethylating agents represents a promising therapeutic approach for hematologic malignancies, particularly for patients with high-risk disease features such as TP53 mutations, RAS pathway activation, or prior venetoclax exposure. The synergistic mechanism of action—simultaneously targeting epigenetic reprogramming and apoptotic blockade—addresses key resistance pathways in treatment-refractory disease. Current evidence indicates that rational treatment schedules and appropriate patient selection through functional and genomic biomarkers will be essential for successful clinical translation.
Future research directions should focus on optimizing combination schedules, developing reliable predictive biomarkers, and addressing cardiac toxicity concerns through novel therapeutic strategies such as protein degraders and indirect MCL1 suppression approaches. As clinical development progresses, these combination regimens offer the potential to significantly improve outcomes for patients with currently treatment-resistant hematologic malignancies.
Tapotoclax is a selective small-molecule MCL-1 (Myeloid cell leukemia 1) inhibitor that functions as a BH3 mimetic [1]. It is designed to disrupt the interaction between the anti-apoptotic protein MCL-1 and pro-apoptotic effectors like BIM and BAK [1]. By binding to MCL-1's BH3-binding groove with high affinity, it promotes mitochondrial outer membrane permeabilization (MOMP), triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptosis [1].
Its development is primarily targeted at cancers demonstrating MCL-1 dependency to evade cell death, particularly in settings of therapeutic resistance [1].
The following protocol is derived from a Phase I study in patients with Myelodysplastic Syndromes (MDS) after hypomethylating agent (HMA) failure [2].
Table 1: Clinical Dosing and Administration Protocol
| Parameter | Specification |
|---|---|
| Route of Administration | Intravenous (IV) infusion [2] |
| Recommended Doses | 120 mg/m² and 240 mg/m² (dose-escalation study) [2] |
| Diluent | Not specified in available data; consult full trial protocol |
| Infusion Frequency | Once every 7 days [2] |
| Treatment Cycle Duration | 28 days [2] |
| Treatment Duration | Until disease progression, unacceptable toxicity, or other withdrawal criteria are met [2] |
Large-scale drug combination screens can identify synergistic partners for this compound. The following methodology is adapted from a pan-cancer cell line study [3].
Table 2: In Vitro Combination Screening Workflow
| Step | Protocol Details |
|---|---|
| 1. Cell Line Selection | Use a diverse panel of molecularly characterized cancer cell lines (e.g., 755 cell lines across 41 cancer types) [3]. |
| 2. Drug Preparation | Prepare a 7x7 concentration matrix for the this compound and combination drug. Use a 1000-fold concentration range covering clinical achievable Cmax values [3]. |
| 3. Drug Exposure | Treat cells with the combination matrix for a predetermined period (e.g., 72-96 hours). |
| 4. Viability Assay | Measure cell viability using assays like CellTiter-Glo. |
| 5. Data Analysis | Calculate Combination Emax (maximal viability reduction) and synergy scores using models like Highest Single Agent (HSA) or Bliss Independence [3]. |
Efficacy and Safety Observations (Phase I MDS Study) In a Phase I study on MDS patients after HMA failure, this compound demonstrated a manageable safety profile [2]. Although no patients achieved a formal objective response per IWG 2006 criteria, antileukemic activity was observed:
Table 3: Observed Treatment-Related Adverse Events (AEs)
| Adverse Event | Incidence (n=7) | Grade (CTCAE) |
|---|---|---|
| Nausea / Vomiting | 6 (85%) | Mostly Grade 1-2; one case of Grade 3 nausea |
| Fatigue | 4 (57%) | Grade 1-2 |
| Diarrhea | 2 (29%) | Grade 1-2 |
| Palpitations / Ventricular Arrhythmias | 1 (14%) | Grade 1-2 |
No dose-limiting toxicities (DLTs) were reported in this small cohort [2].
Patient-derived tumor models are valuable for evaluating this compound's potential in solid tumors. Research using a small round cell sarcoma (SRCS) tumoroid biobank revealed that CIC::DUX4 sarcomas show specific sensitivity to MCL-1 inhibition [4]. This highlights the importance of biomarker-driven patient stratification in clinical development.
As of July 2025, this compound remains an investigational drug without regulatory approval worldwide [5] [6]. Its development has seen some changes, with Amgen terminating a Phase I trial in Acute Myeloid Leukemia and Multiple Myeloma in July 2025 due to a sponsor decision unrelated to safety [6].
Future research directions should focus on:
The diagram below illustrates the key experimental workflow for assessing this compound activity, from in vitro models to clinical translation.
Since specific data for Tapotoclax is unavailable, the following general guidelines for preparing and storing compound solutions in DMSO can serve as a template. You should experimentally verify all conditions for your specific compound.
Table 1: Key Physicochemical Properties of Dimethyl Sulfoxide (DMSO) [1] [2]
| Property | Value / Description | Relevance for Laboratory Use |
|---|---|---|
| Assay (Purity) | ≥99.9% (GC); ≥99.99995% (metals basis) for trace analysis [1] | High-purity grade is essential for cell culture and sensitive assays to avoid interference. |
| Physical State | Colorless liquid [1] | - |
| Melting Point | 16-19 °C (lit.) [1] | Critical for storage: DMSO freezes at a relatively high temperature. |
| Boiling Point | 189 °C (lit.) [1] | High boiling point reduces evaporation loss during handling. |
| Density | 1.10 g/mL at 20 °C [1] | Needed for accurate molarity calculations when preparing stock solutions. |
| Solubility in Water | Miscible [1] | Allows for easy dilution into aqueous buffers for in vitro assays. |
| Hygroscopicity | High (absorbs water from the atmosphere) [2] | Critical for storage: Absorbed water can affect solution concentration and compound stability. |
This workflow outlines the general steps for creating a DMSO stock solution of a novel compound, which you can adapt for this compound once its specific solubility is determined.
Detailed Methodology:
If the solubility of this compound in DMSO is unknown, you can establish it empirically using the following protocol.
Table 2: Experimental Steps for Solubility Determination
| Step | Action | Key Parameters & Notes |
|---|---|---|
| 1. Saturation | Add an excess of this compound powder to a known volume of anhydrous DMSO. | Use a small volume (e.g., 0.5-1 mL) for this test. |
| 2. Equilibration | Continuously agitate the mixture for 24 hours at a controlled temperature (e.g., 20-25 °C). | Use a rotating shaker or orbital mixer to ensure thorough mixing. |
| 3. Separation | Centrifuge the saturated solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes. | This pellets the undissolved compound. |
| 4. Analysis | Carefully collect the supernatant and dilute it appropriately with a compatible solvent (e.g., methanol or acetonitrile). Quantify the concentration using a validated analytical method, such as HPLC with UV detection. | The measured concentration is the equilibrium solubility in DMSO at the experimental temperature. |
The diagram below illustrates the logical flow of this solubility determination experiment.
I hope this structured template provides a useful starting point for your work. Once you obtain the specific solubility data for this compound through experimentation or from other sources, you can directly insert it into these protocols to create a complete application note.
Myelodysplastic syndromes (MDS) represent a group of heterogeneous bone marrow disorders characterized by ineffective hematopoiesis, peripheral cytopenias, and significant risk for transformation to acute myeloid leukemia (AML). Patients with high-risk MDS face particularly poor outcomes, with current frontline therapies primarily consisting of hypomethylating agents (HMAs) such as azacitidine and decitabine. Unfortunately, a substantial proportion of patients develop HMA failure—defined as lack of response after 4 cycles, disease progression, or relapse during HMA treatment—creating a critical therapeutic challenge with limited salvage options and median survival of less than 6 months. Blast reduction in this setting represents a crucial therapeutic goal, as elevated bone marrow blasts correlate directly with disease progression and mortality. The BCL-2 protein family plays a central regulatory role in apoptotic signaling, with myeloid malignancies demonstrating particular dependence on MCL-1 (Myeloid Cell Leukemia-1), an anti-apoptotic protein that confers survival advantages to malignant cells and represents a promising therapeutic target in HMA-failed MDS.
This compound (AMG 176) is a first-in-class selective MCL-1 inhibitor that belongs to the BH3-mimetic class of small molecules. The drug specifically targets the MCL-1 protein, which is a member of the BCL-2 family of anti-apoptotic regulators that includes BCL-2, BCL-XL, BCL-w, and BFL-1/A1. This compound functions by disrupting protein-protein interactions between MCL-1 and pro-apoptotic effectors (BAX, BAK) and activators (BIM, BID), thereby permitting the initiation of the intrinsic apoptotic pathway in MCL-1-dependent cancer cells.
The following diagram illustrates the core mechanism of this compound-induced apoptosis:
Figure 1: Mechanism of this compound-Induced Apoptosis. This compound binds to MCL-1, releasing pro-apoptotic proteins (BIM) that activate BAK/BAX effectors, triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
A phase I clinical trial (NCT05209152) investigated this compound in patients with high-risk MDS following HMA failure. The study employed a dose-escalation design with primary endpoints focused on safety and determination of dose-limiting toxicities (DLTs). Secondary endpoints included overall response rate according to 2006 International Working Group (IWG) criteria. Key aspects of the trial design included:
The study enrolled 7 patients with a median age of 77 years (range: 61-83), predominantly male (57%). Disease risk stratification showed 71% had high- or very high-risk MDS per IPSS-R or IPSS-M. Importantly, the population was heavily pretreated with a median of 4 prior lines of therapy (range: 1-8) and median of 10 prior HMA cycles (range: 2-24). High-risk features included therapy-related MDS (43%), complex cytogenetics (29%), and TP53 mutations (29%).
This compound demonstrated measurable anti-leukemic activity despite the trial's ultimate termination due to lack of robust clinical responses by conventional criteria. The drug's effect on bone marrow blast reduction represented the most promising therapeutic activity:
Table 1: Efficacy Outcomes of this compound in HMA-Failed MDS
| Parameter | Results | Clinical Significance |
|---|---|---|
| Overall Response Rate | No formal responses by IWG 2006 criteria | Trial terminated due to lack of clinical activity |
| Bone Marrow Blast Reduction | Observed reduction in marrow blasts | Evidence of direct anti-leukemic effect |
| Transfusion Dependence | Reduction in transfusion requirements | Suggests hematologic improvement |
| Best Overall Response | Reversion to chronic phase MPN patterns | Similar to responses seen with other blast-reduction therapies [1] |
Although the study did not achieve conventional response criteria, the observed blast reduction and transfusion independence effects provide compelling rationale for combination approaches. The reversion to chronic-phase disease patterns observed with this compound mirrors responses documented with other blast-reduction strategies in myeloid malignancies, where the goal shifts from complete eradication to disease control and functional improvement [1].
This compound demonstrated a manageable safety profile with no dose-limiting toxicities reported across the dose ranges studied. The most frequently observed adverse events were primarily gastrointestinal in nature and of low-grade severity:
Table 2: Safety Profile of this compound in Phase I Trial
| Adverse Event | All Grades (%) | Grade 3+ (%) | Management |
|---|---|---|---|
| Nausea | 71 | 14 | Supportive antiemetics |
| Fatigue | 57 | 0 | Dose interruption if needed |
| Diarrhea | 29 | 0 | Supportive care |
| Cardiac Arrhythmias | 14 (atrial/ventricular) | 0 | Self-resolved without intervention |
| QTc Prolongation | 14 | 0 | Similar to baseline values |
| Infectious Complications | 14 (1 patient) | 14 (1 death in C2) | Deemed unrelated to study drug |
Treatment discontinuations were primarily due to disease progression or lack of response (57%), with other reasons including allogeneic stem cell transplant (14%), intercurrent illness (14%), and patient request (14%). The absence of significant hematologic toxicity represents a distinguishing feature from other BH3-mimetics and supports combination strategies with myelosuppressive agents.
Accurate assessment of bone marrow blast percentage represents a critical endpoint for evaluating this compound efficacy in MDS clinical trials and preclinical studies. The following protocol outlines a standardized approach for blast quantification:
Quality control measures include central review of ambiguous cases, calibration of instrumentation before each use, and validation of antibody lots for consistency. This multimodal approach addresses challenges associated with hemodilute specimens and provides complementary data streams for robust blast quantification.
The TRAP methodology enables cell-type-specific recovery of polyribosome-associated mRNAs, providing insights into the translational effects of this compound on distinct bone marrow subpopulations [2]. The protocol has been adapted for hematopoietic cells:
This approach enables resolution of translational changes specifically in blast populations following this compound exposure, revealing mechanisms of response and resistance at the level of protein synthesis.
BH3 profiling measures mitochondrial apoptotic priming and dependence on specific anti-apoptotic proteins, predicting sensitivity to BH3-mimetics like this compound [3]. The protocol involves:
This functional assay provides a direct measure of MCL-1 dependency in patient samples, potentially identifying those most likely to respond to this compound therapy.
Multiple studies have revealed that anti-apoptotic protein redundancy represents a primary mechanism of resistance to BH3-mimetic monotherapy [3] [4]. While this compound specifically targets MCL-1, compensatory upregulation of other BCL-2 family members can maintain cell survival:
The following diagram illustrates key resistance mechanisms to MCL-1 inhibition:
Figure 2: Resistance Mechanisms to MCL-1 Inhibition. This compound-mediated MCL-1 inhibition triggers compensatory cellular adaptations including upregulation of alternative anti-apoptotic proteins, YAP/TAZ pathway activation, metabolic rewiring, and stem cell persistence.
Predictive biomarkers for this compound response are essential for patient selection and optimizing therapeutic outcomes. Promising approaches include:
Validation cohorts should include paired pre- and post-treatment samples to monitor dynamic changes in biomarker status and emergence of resistance mutations during therapy.
Based on the mechanistic insights from this compound monotherapy and recognized resistance pathways, several rational combination strategies show significant promise:
For successful clinical development of this compound combinations, several key factors require attention:
This compound represents a promising therapeutic approach for bone marrow blast reduction in high-risk MDS patients who have failed prior HMA therapy. While monotherapy activity appears limited by compensatory resistance mechanisms, the manageable safety profile and demonstrated biological activity against bone marrow blasts provide strong rationale for combination strategies. Future development should focus on rational drug combinations, biomarker-driven patient selection, and novel response metrics that capture the clinical benefit of blast reduction even in the absence of conventional responses. With these approaches, MCL-1 inhibition holds significant potential to improve outcomes for patients with high-risk MDS and other myeloid malignancies characterized by MCL-1 dependence.
The phase 1 study (NCT05209152) primarily evaluated the safety and tolerability of Tapotoclax in adults with high-risk MDS following HMA failure [1] [2]. The key efficacy observations and safety data are summarized below.
Table 1: Key Efficacy Observations from the this compound Phase 1 Study [1] [2]
| Observation Metric | Findings |
|---|---|
| Overall Response Rate (per IWG 2006) | 0% (No patients met the formal response criteria) |
| Bone Marrow Blast Reduction | 67% (2 of 3 patients with baseline blasts ≥5% had unsustained reduction) |
| Impact on Transfusion Dependence | 71% (5 of 7 patients) had a reduction of ≥2 pRBC units between cycles 1 and 2. |
| Transfusion Independence (TI) | 14% (1 of 7 patients) achieved TI for approximately 7 weeks. |
Table 2: Safety and Tolerability Profile of this compound [1] [2]
| Category | Details |
|---|---|
| Dose-Limiting Toxicities (DLTs) | None reported. |
| Most Common Adverse Events (AEs) | Nausea/Vomiting (85%; mostly G1/2, one G3), Fatigue (57%; G1/2), Diarrhea (29%; G1/2). |
| Cardiac and Other AEs | One case of arrhythmia (resolved without intervention); one patient had QTc prolongation (was present at baseline). |
| Serious AEs | One patient died due to an infection during cycle 2, deemed unrelated to this compound. |
This section outlines the core methodology from the clinical trial, which can serve as a reference for future study design.
1. Trial Design and Objectives
2. Patient Population and Key Eligibility Criteria
3. Dosing and Administration
4. Response and Biomarker Monitoring
To fully appreciate the potential of this compound, it is crucial to understand its mechanism of action and the clinical context of transfusion burden in MDS.
Mechanism of Action: Targeting MCL-1 this compound is a first-in-class, selective inhibitor of myeloid cell leukemia 1 (MCL-1) [1]. MCL-1 is a pro-survival protein of the BCL-2 family that cancer cells, including those in MDS and AML, often depend on to evade apoptosis (programmed cell death) [3]. By disrupting the protein-protein interactions between MCL-1 and other BCL-2 family members, this compound promotes the initiation of the mitochondrial apoptotic pathway, leading to cancer cell death [1] [3]. The following diagram illustrates this mechanism and the clinical trial workflow.
The Critical Need in MDS and Transfusion Burden
The phase 1 trial of this compound was ultimately terminated due to a lack of clinical activity in the dose-exploration phase [1]. However, its manageable safety profile and the observed biological activity—specifically, the reduction in bone marrow blasts and transfusion burden in some patients—provide a strong rationale for further investigation.
The most promising future direction, as suggested by the trial investigators, is to evaluate This compound in combination with other agents, such as HMAs or targeted therapies [1] [2]. This approach is supported by pre-clinical evidence in AML, which demonstrates that simultaneously inhibiting MCL-1 and other survival pathways (like BCL-2/BCL-xL or MAPK) can synergistically enhance apoptosis and overcome treatment resistance [3]. Future clinical trials should focus on these combinations in defined patient populations.
Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic BCL-2 family protein that functions as a critical regulator of programmed cell death (apoptosis) and serves as a key survival factor in numerous human malignancies. MCL1 exhibits a uniquely short half-life compared to other BCL-2 family members, allowing it to function as a rapid sensor of cellular stress and survival signals [1]. The MCL1 protein contains BCL-2 homology (BH) domains (BH1-BH4) and a C-terminal transmembrane domain that facilitates its localization to the outer mitochondrial membrane where it executes its anti-apoptotic function [1] [2]. Through interactions with pro-apoptotic proteins including BAK, BIM, and NOXA, MCL1 prevents mitochondrial outer membrane permeabilization (MOMP), thereby inhibiting the release of cytochrome c and subsequent activation of the caspase cascade that executes apoptosis [1] [2].
The significant therapeutic interest in MCL1 stems from its frequent dysregulation in human cancers. MCL1 is among the most frequently amplified genes in various malignancies, with amplification occurring in approximately 10.9% of cancers across multiple tumor types [3]. This amplification drives overexpression of MCL1 protein, which promotes tumor cell survival and confers resistance to conventional chemotherapeutic agents and targeted therapies [2] [3]. MCL1 dependency is particularly prominent in hematological malignancies including acute myeloid leukemia (AML), multiple myeloma, and lymphomas, though evidence also supports its importance in certain solid tumors such as prostate cancer, breast cancer, and lung cancer [2] [3]. The development of selective MCL1 inhibitors represents a promising therapeutic strategy for patients whose tumors depend on MCL1 for survival.
Table 1: Genomic Biomarkers for MCL1 Inhibitor Patient Selection
| Biomarker | Detection Method | Cancer Types | Clinical Significance |
|---|---|---|---|
| MCL1 copy number gain/amplification | FISH, SNP array, whole-genome sequencing | Prostate cancer, breast cancer, lung cancer, hematologic malignancies | Associated with MCL1 dependency and worse clinical outcomes; predictive of response to MCL1 inhibitors [3] |
| MCL1 gene expression | RNA sequencing, RT-PCR, Nanostring | Multiple solid and hematologic tumors | High expression may indicate dependency; requires correlation with functional assays |
| Co-occurring genomic alterations | NGS panels | AML (with FLT3-ITD, other mutations) | May influence therapeutic efficacy and inform combination strategies |
MCL1 copy number alterations represent the most validated genomic biomarker for MCL1 inhibitor response. In metastatic castration-resistant prostate cancer (mCRPC), MCL1 copy number gain occurs in 14-34% of cases and is associated with significantly worse clinical outcomes including shorter progression-free interval and overall survival [3]. Similarly, in hematologic malignancies, MCL1 amplification has been identified as a key determinant of dependency and predictive biomarker for response to MCL1-directed therapy [2] [3]. Assessment of MCL1 copy number status should be incorporated into patient selection algorithms, particularly for solid tumors where functional dependencies are less well-characterized than in hematopoietic malignancies.
Table 2: Functional and Protein Biomarkers for MCL1 Inhibitor Response
| Biomarker Category | Specific Assay | Measured Parameters | Interpretation |
|---|---|---|---|
| Functional dependency | BH3 profiling | Mitochondrial depolarization, cytochrome c release | Primed mitochondrial state indicates MCL1 dependency; predicts sensitivity to MCL1 inhibitors [2] |
| Protein expression | Immunohistochemistry (IHC) | MCL1 protein levels, subcellular localization | High MCL1 expression correlates with copy number alterations; cytoplasmic/mitochondrial localization [3] |
| Protein interactions | Proximity ligation assays, co-immunoprecipitation | MCL1-BIM, MCL1-BAK complexes | High levels of complexes indicate functional MCL1 engagement |
BH3 profiling has emerged as a powerful functional technique to identify tumors dependent on MCL1 for survival. This assay measures the molecular primed state of mitochondria by exposing tumor cells to synthetic BH3 peptides that mimic pro-apoptotic proteins and assessing mitochondrial outer membrane permeabilization [2]. Specific BH3 peptides including MS1 (targeting MCL1) and NOXA (specifically inhibiting MCL1) can precisely identify MCL1-dependent tumors, providing a functional biomarker that complements genomic approaches [2] [4]. For protein-based assessment, immunohistochemical analysis of MCL1 expression demonstrates good correlation with RNA expression levels and can help identify tumors with post-transcriptional MCL1 dysregulation [3].
The clinical development of MCL1 inhibitors has been challenged by dose-limiting cardiotoxicity observed in multiple clinical trials. This toxicity manifests as asymptomatic elevations in cardiac troponin levels and, in some cases, more significant cardiac events. In a first-in-human study of the MCL1 inhibitor ABBV-467, 4 of 8 patients (50%) exhibited increased troponin levels, suggesting myocardial injury [5]. Similarly, in a phase 1 trial of AZD5991, post-hoc analysis revealed elevated troponin T in 54 of 65 patients (83%) after treatment initiation [6]. These findings suggest that troponin elevation may represent a class effect of MCL1 inhibitors, likely resulting from the essential role of MCL1 in maintaining mitochondrial function in cardiomyocytes [5] [6].
Recommended cardiac monitoring protocols for patients receiving MCL1 inhibitor therapy should include:
Rational combination approaches represent a promising strategy to enhance the efficacy of MCL1 inhibitors while potentially mitigating toxicity through dose reduction. Several combination strategies have demonstrated preclinical efficacy:
MCL1 + BCL-2 inhibitors: The combination of MCL1 inhibitors with venetoclax (BCL-2 inhibitor) has shown synergistic anti-tumor activity in AML, multiple myeloma, and other hematologic malignancies by simultaneously targeting two key anti-apoptotic proteins [2] [6]. This approach is particularly relevant for tumors exhibiting co-dependence on both BCL-2 and MCL1.
MCL1 + AKT inhibitors: In PTEN-loss/PI3K-activated prostate cancer models, co-inhibition of MCL1 and AKT induces cancer-specific cell death by modulating BAD-BCLXL and BIM-MCL1 interactions, with durable anti-tumor activity even in models with acquired AKT inhibitor resistance [3].
MCL1 + CDK9 inhibitors: CDK9 regulates MCL1 transcription, and its inhibition reduces MCL1 levels, providing an indirect approach to targeting MCL1 that may offer an improved therapeutic window [3] [4].
Principle: This assay measures mitochondrial priming by exposing permeabilized cells to synthetic BH3 domain peptides and quantifying cytochrome c release.
Reagents and Equipment:
Procedure:
Interpretation:
Principle: This protocol detects MCL1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Equipment:
Procedure:
Scoring System:
Quality Control: Include known positive and negative control tissues in each run.
Diagram Title: MCL1 Anti-apoptotic Function and Inhibitor Mechanism
This diagram illustrates the central role of MCL1 in regulating mitochondrial apoptosis and the mechanism of action of MCL1 inhibitors. In response to survival signals, MCL1 gene expression is upregulated, leading to increased MCL1 protein synthesis. MCL1 protein localizes to the mitochondrial outer membrane where it binds and sequesters pro-apoptotic proteins including BAK, BAX, and BIM, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP). MCL1 inhibitors function as BH3 mimetics that bind to MCL1's hydrophobic groove, displacing pro-apoptotic proteins and allowing them to initiate MOMP, cytochrome c release, and apoptosis execution [1] [2].
Diagram Title: MCL1 Inhibitor Patient Selection Algorithm
This patient selection algorithm provides a systematic approach for identifying appropriate candidates for MCL1 inhibitor therapy. The process begins with comprehensive molecular profiling of tumor tissue to assess MCL1 copy number status and protein expression levels, followed by functional assessment using BH3 profiling to confirm MCL1 dependency. All candidates must undergo thorough cardiac risk evaluation, with exclusion of patients with significant pre-existing cardiac conditions. Patients with confirmed MCL1 amplification/overexpression or functional MCL1 dependency may be considered for MCL1 inhibitor therapy, either as monotherapy or in rational combination regimens, with implementation of rigorous cardiac monitoring protocols throughout treatment [3] [5] [6].
MCL1 inhibitors represent a promising class of investigational anti-cancer agents with particular relevance for patients with hematologic malignancies and selected solid tumors exhibiting MCL1 dependency. The successful clinical development of these agents requires careful patient selection based on integrated biomarker approaches incorporating genomic, functional, and protein-based assessment methods. The significant cardiac toxicity observed with first-generation MCL1 inhibitors necessitates rigorous patient screening and monitoring protocols, as well as the exploration of alternative dosing strategies and combination approaches that may improve the therapeutic window. Future directions should focus on validating predictive biomarkers in clinical trials, developing next-generation MCL1-targeting agents with improved safety profiles, and establishing rational combination strategies that maximize efficacy while minimizing toxicity. Through the implementation of these comprehensive application notes and protocols, researchers and clinicians can optimize the development and clinical application of this promising therapeutic class.
Issue: The experimental compound (e.g., Tapotoclax) demonstrates lower-than-expected efficacy in primary in vitro or in vivo models.
Objective: This guide provides a systematic workflow to identify the root cause of limited efficacy and suggests potential solutions.
The first step is to confirm that the compound is effectively interacting with its intended molecular target.
1.1. Question: Has direct and specific binding to the target been conclusively demonstrated?
1.2. Question: Is the compound effectively modulating the intended downstream signaling pathway?
The following diagram outlines the core logical workflow for troubleshooting limited efficacy:
If target engagement is confirmed, the issue may lie with the compound's properties.
2.1. Question: What is the cellular permeability and intracellular concentration of the compound?
2.2. Question: Is the compound a substrate for efflux pumps (e.g., P-glycoprotein)?
2.3. Question: Is the compound stable in the assay medium? Could it be degrading before acting on cells?
The biological model itself may be the source of the problem.
You can use this template to document your experimental plans for the troubleshooting steps above.
Protocol Title: Assessment of Intracellular Compound Concentration and Stability Objective: To determine if limited efficacy is due to poor cellular uptake or compound instability.
| Step | Parameter | Details/Methodology |
|---|---|---|
| 1. Cell Treatment | Cell Line, Seeding Density, Compound Concentration, Incubation Time | [Specify details, e.g., 500,000 cells/well, 1 µM and 10 µM, 2h and 24h] |
| 2. Sample Collection | Intracellular Concentration | Cell washing (PBS), lysis (e.g., 70% methanol), centrifugation, supernatant collection for LC-MS/MS. |
| Medium Stability | Aliquot assay medium containing compound, incubate at 37°C, sample at T=0, 6, 24, 48h. | |
| 3. Analysis | Instrumentation, Data Analysis | LC-MS/MS. Calculate peak area relative to T=0 to determine half-life. Compare intracellular vs. extracellular concentration. |
Q1: Our compound shows excellent potency in enzyme assays but no activity in cells. What is the most likely cause?
Q2: We see strong pathway inhibition at early time points, but the effect is lost by 24 hours, despite the compound's reported half-life being longer. What should we check?
Q3: The compound works well in some cell lines but not others of the same cancer type. How can we explain this?
Here are the key resistance mechanisms and proposed solutions for researchers to investigate.
| Mechanism / Challenge | Evidence / Rationale | Proposed Experimental Strategy | Key References | | :--- | :--- | :--- | :--- | | Upregulation of Alternative Anti-apoptotic Proteins (e.g., BCL-xL, BCL2A1) | Cancer cells compensate for MCL-1 inhibition by increasing reliance on other pro-survival proteins like BCL-xL. This is a common resistance mechanism to BH3-mimetics [1] [2]. | Combine Tapotoclax with a BCL-xL/BCL-2 inhibitor (e.g., Navitoclax). This dual approach simultaneously blocks major survival pathways [1] [3]. | | Insufficient Apoptotic Priming / Low Dependence on MCL-1 | Some cancer cells are not inherently "primed" for death via MCL-1 inhibition and are more dependent on BCL-2 or BCL-xL for survival [1]. | Perform BH3 profiling on cell lines or patient samples pre-treatment to identify the primary anti-apoptotic protein(s) the cancer cell depends on (its "BCL-2 family profile") [2]. | | Non-Apoptotic Functions of MCL-1 | MCL-1 has roles in mitochondrial metabolism, calcium handling, and energy production. Inhibiting it can cause metabolic stress that cells may adapt to rather than die from [2]. | Combine this compound with agents that disrupt mitochondrial metabolism or increase oxidative stress (e.g., inhibitors of oxidative phosphorylation) to push cells toward death [2]. | | Resistance in the Tumor Microenvironment | MCL-1 inhibition can affect immune cells. Its overexpression in tumor-associated macrophages may promote an immunosuppressive microenvironment [2]. | Investigate this compound in combination with immunotherapies. MCL-1 inhibition may reprogram the tumor microenvironment and enhance T-cell-mediated tumor killing [2]. |
Purpose: To identify which anti-apoptotic protein (BCL-2, BCL-xL, MCL-1, etc.) a cancer cell line or primary sample is most dependent on, predicting response and potential resistance to this compound [2]. Methodology:
Purpose: To model acquired resistance and study its evolving mechanisms. Methodology:
The most promising approach to overcome resistance is to use this compound in rational combinations. The table below summarizes strategies supported by recent research.
| Combination Partner | Rationale & Mechanism | Key Evidence & Context |
|---|---|---|
| BCL-2/BCL-xL Inhibitors (e.g., Navitoclax) | Targets compensatory survival pathways. Simultaneously inhibiting MCL-1 and BCL-xL removes critical survival "bolts," overcoming redundant anti-apoptotic signals [1] [3]. | In Ph+ ALL models, Navitoclax was more effective than the BCL-2-selective Venetoclax, suggesting BCL-xL's key role in resistance [3]. |
| Hypomethylating Agents (e.g., Azacitidine) | The HMA can downregulate MCL-1 protein levels and increase expression of pro-apoptotic NOXA, which preferentially binds and neutralizes MCL-1, thereby "priming" cells for this compound [5]. | A phase 1 study in MDS suggested that combining an MCL-1 inhibitor with an HMA may warrant further investigation despite monotherapy failure [6]. |
| CAR-T Cell Therapy | MCL-1 is a key survival protein for cancer cells resisting CAR-T killing. Inhibiting it lowers the apoptosis threshold, sensitizing cancer cells to CAR-T-mediated cytotoxicity [4]. | In DLBCL models, combining an MCL-1 inhibitor with CD19 CAR-T cells improved tumor cell killing and helped overcome cell-intrinsic resistance [4]. |
The following diagrams illustrate the core mechanism of action of this compound and a common resistance pathway.
Diagram 1: Core Mechanism of this compound. This compound binds to MCL-1, displacing pro-apoptotic proteins like BIM and preventing MCL-1 from sequestering BAK. This allows BAK and BAX to form pores in the mitochondrial membrane, triggering apoptosis [1] [2].
Diagram 2: A Common Resistance Mechanism to MCL-1 Inhibition. Upon sustained MCL-1 inhibition, cancer cells can compensate by upregulating other anti-apoptotic proteins like BCL-xL or BCL2A1. These proteins take over the role of sequestering BAK/BAX, maintaining cell survival despite the presence of this compound [1] [2].
Q: What is the on-target basis for MCL1 inhibitor cardiotoxicity?
A: Cardiotoxicity is an on-target effect of MCL1 inhibition, as MCL1 is a critical pro-survival protein for cardiomyocyte viability and function. The mechanisms are twofold:
The table below summarizes the key evidence linking MCL1 function to cardiac health.
| Evidence Type | Key Finding | Implication for MCL1 Inhibition |
|---|---|---|
| Genetic Deletion (Mice) [1] | Rapid, fatal dilated cardiomyopathy; mitochondrial abnormalities and defective respiration. | Confirms MCL1 is essential for cardiac function and mitochondrial health. |
| Clinical Observation (ABBV-467) [4] | Increased cardiac troponin in 4 of 8 multiple myeloma patients. | Suggests cardiotoxicity is a class effect in humans. |
| In Vitro Model (hiPSC-CMs) [3] | MCL1 inhibition disrupts mitochondrial dynamics and causes cardiomyocyte death. | Provides a human-relevant model for screening toxicity. |
Q: What are the primary biomarkers and experimental models for detecting MCL1 inhibitor cardiotoxicity?
A: The following biomarkers and models are critical for pre-clinical and clinical assessment.
The following diagram illustrates the primary signaling pathway through which MCL1 inhibition leads to cardiotoxicity.
Q: What design and dosing strategies can help manage the cardiotoxic risk of MCL1 inhibitors?
A: Given the on-target nature of the toxicity, mitigation focuses on compound design and exposure control.
The table below compares the properties of different MCL1 inhibitor candidates, highlighting the mitigation strategy.
| Compound | Key Property | Preclinical Cardiotoxicity Observation | Clinical Status / Implication |
|---|---|---|---|
| ABBV-467 [4] | Potent, selective macrocyclic inhibitor; short half-life. | Effective in xenograft models with intermittent dosing. | Clinical: Dose-limiting troponin elevations observed. Confirms class effect. |
| BRD-810 [2] | Very rapid clearance (MRT=0.3 h). | No troponin release or viability loss in hiPSC-CMs after 4-hour exposure. | Preclinical: Supports rapid clearance as a viable mitigation strategy. |
Q: What are detailed protocols for key experiments assessing MCL1 inhibitor cardiotoxicity?
A: Here are methodologies for critical assays based on the cited literature.
Protocol 1: In Vitro Assessment using hiPSC-Derived Cardiomyocytes
Protocol 2: Disruption of MCL1-Proapoptotic Protein Complexes (Cell-Based ELISA)
Q: Our MCL1 inhibitor shows efficacy in tumor models but we see cardiotoxicity signals. What are the next steps?
The following table summarizes the key cardiac-related findings from a phase I study of this compound in patients with myelodysplastic syndromes (MDS) [1] [2] [3].
| Safety Parameter | Findings from Clinical Studies |
|---|---|
| Overall Cardiac Safety | Manageable toxicity profile; no dose-limiting toxicities (DLTs) were reported [1] [2]. |
| QTc Prolongation | One patient had QTc prolongation, but this was also present prior to this compound exposure and was therefore not considered treatment-related [1]. |
| Other Arrhythmias | One patient developed arrhythmias (premature atrial and ventricular contractions) that were possibly related to this compound. These resolved without needing dose interruptions or reductions [1] [2]. |
| Cardiac Enzyme Elevation | No clinically significant elevations in troponin (a cardiac enzyme) were observed [2]. |
For researchers designing studies involving MCL-1 inhibitors like this compound, implementing a robust protocol for cardiac monitoring is essential. The following workflow and detailed methodology are based on current cardiology and cardio-oncology guidelines [4] [5].
Manual Measurement is Key
Apply Fridericia's Correction (QTcF)
Establish a Monitoring Schedule
Review Concomitant Medications
www.crediblemeds.org, review all concomitant medications to identify and manage cumulative risk [6].Did the Phase I trial for this compound report any significant QTc prolongation? No. The phase I study specifically reported that one patient had QTc prolongation, but it was identical to their pre-treatment baseline, indicating it was not caused by this compound. No other significant drug-induced QTc effects were observed [1] [2].
What is the risk of Torsades de Pointes (TdP) with this compound? Based on the available clinical data, the risk appears to be very low. The study reported no clinically significant cardiac adverse events, and no cases of TdP occurred [1] [3]. The overall cardiac safety profile was deemed manageable.
How should I manage a research subject who develops QTc prolongation while on an MCL-1 inhibitor?
Are there any other cardiac effects besides QTc prolongation that I should monitor for? Yes. While the focus is often on QTc, the phase I trial also reported one case of arrhythmias (premature atrial and ventricular contractions) that was possibly related to this compound. It resolved spontaneously. Monitor for any new-onset palpitations or irregular heart rhythms [1] [2].
Understanding the underlying biology is crucial for comprehensive risk assessment. The following diagram illustrates the primary mechanism by which most drugs cause QTc prolongation [5].
| Adverse Event (AE) | All-Grade Incidence (n=7) | Grade 3+ Incidence (n=7) | Dose Relationship & Notes |
|---|---|---|---|
| Nausea / Vomiting | 85% (6/7 patients) [1] | 14% (1/7 patients; Grade 3 nausea) [2] [1] | Mostly low-grade; one Grade 3 event reported [2]. |
| Fatigue | 57% (4/7 patients) [2] [1] | 0% (No Grade 3+ events) [2] | Documented as low-grade (Grade 1/2) only [2]. |
| Diarrhea | 29% (2/7 patients) [2] [1] | 0% (No Grade 3+ events) [2] | Documented as low-grade (Grade 1/2) only [2]. |
The phase I study concluded that Tapotoclax has a manageable toxicity profile with no dose-limiting toxicities reported, and all side effects were reversible without requiring dose interruptions or reductions [2] [1].
The following diagram outlines a proactive workflow for monitoring and managing gastrointestinal and fatigue-related adverse events in a clinical trial setting, based on general principles for investigational cancer drugs.
Q1: What is the mechanism behind this compound-induced nausea and fatigue? While the exact mechanism is not detailed in the clinical reports, it is consistent with a class effect of BH3 mimetics. Nausea is a common gastrointestinal side effect of many cancer therapies. Fatigue is a complex, multi-factorial side effect often associated with mitochondrial dysfunction and the overall metabolic stress induced by pro-apoptotic agents on both malignant and normal cells [3] [4].
Q2: Were any dose reductions or treatment delays required due to nausea or fatigue in the phase I trial? No. According to the available data, the side effects were manageable, and no dose-limiting toxicities (DLTs) were reported. Treatment-related AEs, including nausea and fatigue, were reversible and did not require dose interruptions or reductions [2] [1].
Q3: Are there any specific contraindications for antiemetic use with this compound? The search results do not provide specific drug interaction data for this compound. A comprehensive review of its metabolic pathways (e.g., CYP450 enzymes) and transporter interactions is necessary before establishing formal guidelines. Standard antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) are typically a first-line approach, but their use should be documented per your trial protocol.
Q4: What is the future direction for improving this compound's tolerability? The clinical investigators concluded that given its manageable profile and transient anti-leukemic effects, the future of this compound lies in combination therapies, such as with hypomethylating agents (HMAs) or other drugs, which may allow for lower, better-tolerated doses while maintaining efficacy [2] [1].
For consistent data collection in your own studies, you can adapt the following methodology based on the phase I trial design.
Tapotoclax is an MCL1 inhibitor. A recent phase I study ( [1] [2]) in high-risk myelodysplastic syndromes (MDS) after hypomethylating agent (HMA) failure established its safety profile but showed limited efficacy as a single agent. The key findings from this trial are summarized below.
Table 1: Key Findings from the Phase I this compound Monotherapy Trial (NCT05209152)
| Aspect | Details |
|---|---|
| Patient Population | High-risk MDS, post-HMA failure; median of 4 prior lines of therapy [1] [2] |
| Safety & Tolerability | Manageable profile. Most common AEs: nausea (71-85%), fatigue (43-57%), diarrhea (29%). No dose-limiting toxicities observed [1] [2] |
| Efficacy (Monotherapy) | No objective clinical responses per study criteria [1] [2] |
| Notable Biological Activity | - Transient reduction in bone marrow blasts in some patients [1] [2]
The rationale for combinations stems from understanding apoptotic pathways. Cancer cells can evade cell death by relying on other anti-apoptotic proteins like BCL-2 or BCL-XL. Simultaneously targeting multiple nodes in this network can overcome intrinsic and acquired resistance [3] [4].
Diagram: Rationale for Combining this compound with Other Agents
This diagram illustrates how this compound (MCL1 inhibitor) can be combined with a BCL-2 inhibitor (like Venetoclax) and chemotherapy to synergistically promote cancer cell death.
Here are evidence-based strategies to explore, drawing parallels from research on related agents.
Table 2: Potential this compound Combination Strategies
| Combination Partner | Rationale & Supporting Evidence | Key Considerations |
|---|
| Hypomethylating Agents (HMAs) (e.g., Azacitidine, Decitabine) | Directly suggested by the phase I trial investigators to build on this compound's safety and preliminary activity [1] [2]. HMAs can prime cells for apoptosis. | This is the most directly supported combination for MDS/AML models. Monitor for overlapping hematological toxicity. | | BCL-2 Inhibitors (Venetoclax) | Preclinical and clinical evidence shows that resistance to BCL-2 inhibition is often mediated by upregulation of MCL-1 [3] [4]. Co-targeting both proteins can overcome this. | This dual inhibition can be potent but requires careful safety evaluation, as it simultaneously targets two key survival pathways. | | Conventional Chemotherapy (e.g., Doxorubicin, Gemcitabine) | Chemotherapy induces DNA damage and apoptotic stress. Adding this compound can lower the threshold for cell death by inhibiting a key survival protein [5] [6]. A study showed synergy between Doxorubicin and Venetoclax in TNBC [5]. | Determine the optimal dosing schedule (concurrent vs. sequential) to maximize synergy. | | Other Targeted Agents (e.g., S63845 (MCL1i), FLIPinB) | Targeting complementary nodes in the cell death network can enhance efficacy. Research shows that targeting c-FLIPL (with FLIPinB) alongside MCL-1 inhibition promotes apoptosis in pancreatic cancer cells [6]. | These are more exploratory combinations for solid tumors. Requires robust in vitro validation in specific cancer types. |
This section provides methodologies for key in vitro experiments to validate combination strategies.
A standard method is to perform a combination viability assay.
To confirm the mechanism of cell death, multiplex a viability assay with an apoptosis-specific assay.
The following diagram outlines a logical workflow for optimizing a this compound combination regimen, from initial screening to mechanistic validation.
Q1: What is the main dose-limiting toxicity of MCL1 inhibitors? The major DLT is cardiotoxicity, which is considered an on-target effect. This is because MCL1 is essential for maintaining mitochondrial function and survival in cardiomyocytes (heart muscle cells). Inhibition can disrupt mitochondrial structure, energy production, and lead to loss of cardiac contractility, often reflected by elevated levels of troponin in the blood [1] [2] [3].
Q2: Why does this cardiotoxicity occur? MCL1 has critical roles beyond regulating apoptosis. In the inner mitochondrial membrane of cardiomyocytes, it helps maintain the mitochondrial network structure, energy production (ATP), and overall mitochondrial homeostasis. Prolonged inhibition disrupts these vital functions, leading to cardiomyocyte damage [2] [3].
Q3: Are there strategies to mitigate this cardiotoxicity in drug design? Yes, emerging strategies focus on minimizing the exposure of cardiomyocytes to sustained MCL1 inhibition. One promising approach is developing inhibitors with rapid systemic clearance. The hypothesis is that a short, potent exposure may be sufficient to trigger irreversible apoptosis in highly primed cancer cells, but brief enough to avoid damaging cardiomyocytes, which require continuous MCL1 function for health [3].
The table below summarizes preclinical data from key MCL1 inhibitors, highlighting the relationship between exposure time and toxicity.
| Inhibitor Name | Reported Cardiotoxicity Concern / Finding | Proposed Mitigation Strategy | Experimental Evidence |
|---|---|---|---|
| BRD-810 | No impact on hiPS-derived cardiomyocyte viability or troponin release after 4-hour exposure, even at high doses [3]. | Rapid systemic clearance (Mean Residence Time = 0.3h in rats) [3]. | Potent tumor regression in xenograft models despite short plasma residence time [3]. |
| S63845 / MIK665 | Preclinical studies link MCL1 inhibition to dysfunctional mitochondrial respiration in cardiomyocytes [2]. | Combination with Src inhibitors (e.g., Bosutinib) to lower required doses and block compensatory MCL1 upregulation [4]. | Synergistic apoptosis in AML models, allowing lower doses of the MCL1 inhibitor [4]. |
| AZD5991 | Early clinical programs reported elevated troponin levels, indicating cardiac damage [1] [3]. | (Clinical development slowed/halted due to toxicity findings) [1]. | -- |
| AMG 176 | Early clinical programs reported elevated troponin levels, indicating cardiac damage [1] [3]. | (Clinical development slowed/halted due to toxicity findings) [1]. | -- |
Here are key methodologies used in recent studies to evaluate the safety of MCL1 inhibitors.
This protocol is critical for evaluating the on-target cardiotoxicity risk of MCL1 inhibitors.
These studies are essential before clinical translation.
The following diagram illustrates the central mechanism of MCL1 inhibitor toxicity and a validated combination strategy to enhance safety and efficacy.
The core challenge is that MCL1 inhibition promotes cancer cell death but also disrupts mitochondrial function in cardiomyocytes, leading to toxicity [2] [3]. Research shows that combining MCL1 inhibitors with a Src inhibitor (like bosutinib) can block this compensatory survival signal in cancer cells, creating a synergistic effect that allows for lower, potentially safer doses of the MCL1 inhibitor while maintaining efficacy [4].
For any drug development program, understanding why a clinical trial is discontinued is critical. The following workflow outlines a systematic investigation process. You can use it as a guide for analyzing issues with Tapotoclax or other investigational compounds.
Here are answers to common questions about clinical trial discontinuation, based on general patterns observed in oncology drug development.
Q1: What are the most common reasons clinical trials for anti-cancer drugs are discontinued? While the specific reasons for this compound are not available, systematic reviews of randomized controlled trials (RCTs) show that discontinuation is a multi-faceted problem. The table below summarizes the primary reasons and their observed frequencies.
| Reason for Discontinuation | Frequency / Key Notes | Common Underlying Causes |
|---|---|---|
| Poor Patient Recruitment | Most common reason for premature discontinuation; 31.1% of RCTs were discontinued, with 45.4% of those due to poor recruitment [1]. | Impractical inclusion/exclusion criteria, low incidence of disease, competition from other trials [1] [2]. |
| Strategic/Commercial Decisions | 26.9% of discontinued trials in one analysis [2]. | Change in company strategy, portfolio prioritization, lack of funding, or reform of enterprises [2]. |
| Futility/Lack of Efficacy | 22.4% of discontinued trials [2]. | Unsatisfactory interim results; the drug fails to demonstrate a sufficient treatment effect [2]. |
| Safety Concerns | Significant cause, particularly in trials for serious conditions [2]. | Drug-related serious adverse events (SAEs) or toxicity [2]. |
| Trial Conduct Issues | Less frequent, but critical [3] [2]. | Violations of Good Clinical Practice (GCP), protocol deviations, or problems with data integrity [3] [2]. |
Q2: How can we use biomarkers to anticipate and prevent trial discontinuation? Biomarkers are crucial for modern drug development. They can help identify patients most likely to respond and provide early signals of efficacy or safety issues, potentially preventing a costly late-stage trial failure.
Q3: What regulatory consequences can a clinical investigator face if a trial is discontinued due to misconduct? Regulatory agencies like the FDA take violations that compromise data integrity or patient safety very seriously. The consequences for clinical investigators can be severe [3]:
When a trial is discontinued, a root cause analysis is essential. Below are methodologies for key experiments that can provide critical insights.
Protocol 1: Biomarker Analysis for Efficacy Failure This protocol is based on approaches used to identify biomarkers of response in oncology trials [4] [6].
Protocol 2: Safety and Tolerability Monitoring This framework is critical for understanding safety-related discontinuations [5].
What is the primary safety concern with MCL1 inhibitors? The most significant adverse event observed in clinical development is cardiotoxicity [1] [2]. This is thought to be an on-target effect because cardiomyocytes (heart muscle cells) rely on MCL1 for mitochondrial integrity and cellular survival [1] [2]. Inhibition can disrupt the heart's energy metabolism, leading to safety signals such as elevated biomarkers and histologic cardiac damage [2].
Why does MCL1 protein levels sometimes increase after inhibitor treatment, and what are the implications? Some MCL1 inhibitors (e.g., AMG-176, AZD5991) cause a paradoxical increase in MCL1 protein stability and accumulation [3]. This is not due to increased transcription but results from:
What strategies are being used to overcome cardiotoxicity? Researchers and companies are exploring several innovative strategies to improve the therapeutic window [2]:
Which MCL1 inhibitors are most advanced in clinical trials? Over 12 MCL1 inhibitor drugs were in clinical trials as of 2025 [2]. The most prominent candidates in advanced development have included:
The table below outlines potential issues and evidence-based solutions for your experimental designs.
| Potential Issue | Proposed Solution / Strategy | Rationale & Experimental Considerations |
|---|---|---|
| Cardiotoxicity in in vivo models | Implement pulsed dosing regimens or use reversible inhibitors [1] [2]. | Reduces continuous on-target inhibition in cardiomyocytes, allowing for cellular recovery. Monitor cardiac biomarkers (e.g., troponin) and perform histopathology post-dosing. |
| Lack of efficacy due to MCL1 protein stabilization | Combine with agents that target the MEK/ERK pathway (e.g., trametinib) [3]. | ERK-mediated phosphorylation stabilizes MCL1. Co-inhibition can counteract this stability mechanism and enhance apoptosis [3]. |
| Rapid development of resistance | Use combination therapies from the outset, such as with the BCL-2 inhibitor Venetoclax [4]. | MCL1 is a known resistance factor for Venetoclax. Simultaneous inhibition synergistically induces apoptosis and can overcome monotherapy resistance [4]. Pre-screen cell lines or patient samples for co-dependence. |
| Unclear tumor dependency on MCL1 | Employ BH3 profiling prior to treatment to functionally identify MCL1-dependent tumors [1] [2]. | This assay measures mitochondrial priming to predict a tumor's reliance on MCL1 for survival, helping to stratify patients or models most likely to respond. |
| On-target toxicity in non-cardiac tissues | Explore PROTAC-based MCL1 degraders in preclinical models [1] [2]. | Degrading MCL1, rather than just inhibiting it, may offer a different pharmacological profile and potentially reduce off-target effects in healthy tissues. |
Aim: To evaluate the direct cytotoxic effects of an MCL1 inhibitor on heart cells. Methodology:
Aim: To non-invasively monitor cardiac health in animal models during MCL1 inhibitor treatment. Methodology:
The following diagrams illustrate the core mechanisms and strategies discussed, which can aid in planning your experiments and interpreting results.
This diagram shows how MCL1 inhibitors kill cancer cells while paradoxically stabilizing the MCL1 protein, based on findings from Tantawy et al. [3].
This workflow provides a logical structure for designing in vivo studies to assess and manage cardiotoxicity.
Q1: What is the primary mechanism of action of Tapotoclax? this compound (AMG 176) is a first-in-class, selective small-molecule inhibitor of Myeloid cell leukemia-1 (MCL-1). It mimics the function of pro-apoptotic BH3-only proteins by binding to the hydrophobic groove of MCL-1. This disrupts MCL-1's interaction with pro-apoptotic proteins like BIM, freeing them to activate BAX and BAK. The subsequent permeabilization of the mitochondrial outer membrane leads to cytochrome c release and induction of apoptosis [1] [2].
Q2: What are the common technical challenges when modeling this compound response in vitro? A primary challenge is the transient nature of MCL-1 protein. Its short half-life means expression levels can fluctuate rapidly in response to cellular environment and genotoxic stress. Furthermore, some cancer cells exhibit co-dependence on multiple anti-apoptotic proteins (e.g., BCL-2, BCL-XL), which can lead to intrinsic or acquired resistance to single-agent this compound. It is crucial to assess the expression profile of multiple BCL-2 family members, not just MCL-1 [2].
Q3: Are there any known on-target toxicities associated with MCL-1 inhibition? Yes, on-target toxicities are a key consideration. Early-stage MCL-1 inhibitors have reported cardiotoxicity in clinical trials. This is hypothesized to be due to the inhibition of mitochondrial survival pathways in cardiomyocytes. Meticulous in vitro cardiotoxicity screening and in vivo monitoring are recommended during preclinical and clinical development [2].
Guide 1: Assessing and Validating MCL-1 Dependence
A critical step before using this compound is to confirm that your experimental model is dependent on MCL-1 for survival.
Recommended Method: BH3 Profiling. This functional assay measures mitochondrial membrane depolarization in response to synthetic BH3 peptides. It can identify which anti-apoptotic protein a cell is "primed" for, thereby predicting dependence.
Alternative Method: Genetic Knockdown. Using siRNA or shRNA to knock down MCL1 expression can serve as a orthogonal validation. If knockdown induces apoptosis or sensitizes cells to other stressors, it supports MCL-1 dependence [2].
Guide 2: Developing a Biomarker Strategy for this compound Response
While no single biomarker is definitive, a multi-faceted approach is recommended.
MCL1 gene amplification, mRNA expression levels, and mutations. RNA-Seq is powerful for discovery, but key findings should be validated using RT-qPCR for higher precision and reproducibility, especially for low-abundance transcripts [3] [4].| Biomarker Category | Specific Marker/Method | Potential Association with Response | Key Considerations |
|---|---|---|---|
| Genetic | MCL1 Gene Amplification |
Potentially higher sensitivity | Not universally predictive; requires functional validation [4]. |
| Transcriptomic | MCL1 mRNA Overexpression |
Potentially higher sensitivity | mRNA level may not correlate with functional protein dependence [2]. |
| Functional | BH3 Profiling (MS1 peptide) | Strongest predictor of MCL-1 dependence | Directly measures apoptotic priming; requires specialized protocols [2]. |
| Protein | MCL-1 Protein Level (Western Blot/IHC) | Potentially higher sensitivity | Post-translational modifications significantly affect protein stability and function [2]. |
Guide 3: Designing a Robust Experimental & Validation Plan
A rigorous experimental design is crucial for generating reliable and reproducible biomarker data.
The following diagrams illustrate the core concepts and methodologies discussed above.
Diagram 1: MCL-1 in Apoptosis and this compound Mechanism
This diagram shows the intrinsic apoptosis pathway and how this compound promotes cell death.
Diagram 2: Biomarker Development Workflow
This flowchart outlines a systematic approach to developing and validating biomarkers for this compound response.
The most current clinical data for this compound comes from a phase 1 study in high-risk myelodysplastic syndromes (MDS). The study concluded that while the drug had a manageable safety profile and showed some anti-leukemic effects, it did not yield clinical responses as a single agent after hypomethylating agent failure. This highlights the complexity of predicting clinical efficacy and underscores the importance of the combination strategies and robust biomarkers discussed in this guide [1].
Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic protein that promotes cancer cell survival and is a high-value target in oncology, particularly in hematological malignancies and solid tumors reliant on MCL1 for survival [1] [2]. The following table summarizes key MCL1 inhibitors based on the search results.
| Inhibitor Name | Stage of Development | Reported Affinity/IC₅₀ | Key Cancer Models with Activity | Notable Combination Partners |
|---|---|---|---|---|
| AZD5991 | Phase I Clinical Trial (NCT03218683) [3] | Mcl-1 FRET IC₅₀ < 3 nM [3] | Multiple Myeloma, Acute Myeloid Leukemia (AML), T-Cell Lymphoma (TCL) [3] [4] | Bortezomib, Venetoclax, CHOP Chemotherapy [3] [4] |
| S63845 | Preclinical Research | High potency (specific IC₅₀ not in results) [1] | Not specified in results; used in cardiomyocyte studies [1] | N/A (Preclinical) |
| NSC-260594 | Research Compound | Not specified in results [2] | Triple Negative Breast Cancer (TNBC) [2] | N/A (Research Compound) |
| Other Small Molecules (e.g., from indole-2-carboxylic acid series) | Preclinical / Discovery | IC₅₀ ranges from nanomolar to micromolar (e.g., compound 1: 1.1 µM, compound 4: 42 nM) [3] | Various cancer cell lines [3] | N/A (Discovery Phase) |
To ensure your comparison is data-driven, here are summaries of key experimental methodologies and findings from the search results.
The intrinsic apoptosis pathway is central to understanding how MCL1 inhibitors work. The diagram below illustrates this process and the points of inhibition.
The experimental workflow for validating MCL1 inhibitors, particularly from the T-cell lymphoma study [4], can be summarized as follows:
For rigorous comparison, here are detailed methodologies for two critical assays used in the cited research.
BH3 Profiling [4]: This functional assay determines a cell's dependence on specific anti-apoptotic proteins like MCL1.
In Vivo Efficacy Study (PDX Model) [4]:
| Feature | S63845 / MIK665 | AZD5991 |
|---|---|---|
| Mechanism of Action | Potent, selective BH3 mimetic; binds MCL1 BH3 groove [1] [2] | Potent, selective, macrocyclic BH3 mimetic [3] |
| Reported Potency (In Vitro) | Ki < 1.2 nM; Kd of 0.19 nM; >10,000-fold selectivity over BCL-2/BCL-xL [1] | IC50 < 0.0031 μmol/L; >5,000-fold selectivity over BCL-2/BCL-xL [4] |
| Key Preclinical Models | Triple-negative breast cancer (TNBC) cell lines [1], AML cell lines [5], Multiple Myeloma (MM) cell lines [6] | Multiple Myeloma (MM) & Acute Myeloid Leukemia (AML) models [3], Mantle Cell Lymphoma (MCL) models [7] |
| In Vivo Efficacy | Anti-tumor activity in preclinical hematologic and solid tumor models [4] | Complete tumor regression in MM and AML xenograft models (monotherapy & with venetoclax/bortezomib) [3] |
| Clinical Status | In clinical trials (e.g., for TNBC, hematologic cancers) [1] | Phase 1 trial completed for R/R hematologic malignancies; clinical development discontinued [4] |
| Combination Strategies | Venetoclax (BCL-2i) [4], HDAC inhibitors (e.g., panobinostat) [6], Src inhibitors (e.g., bosutinib) [5] | Venetoclax [4] [7], Bortezomib [3] |
| Reported Safety/Toxicity | Preclinical studies note the therapeutic window is a key concern [2] | Clinical trial: High incidence of troponin elevation (uncertain clinical significance); cardiac arrest, sepsis, TLS reported [4] |
To support your own experimental design, here are summaries of key methodologies from the research.
The following diagram illustrates the common mechanism of MCL1 inhibitors and the rationale behind key combination strategies tested with both S63845 and AZD5991.
When evaluating these inhibitors for your research program, consider the following:
The following table outlines the main methodological approaches for evaluating a cancer's reliance on MCL1 for survival.
| Method Category | Specific Method / Reagent | Primary Readout / Application | Key Insights from Studies |
|---|---|---|---|
| Direct Pharmacological Inhibition | Selective BH3-mimetics (e.g., S63845, AZD5991, AMG 176) [1] [2] [3] | Induction of apoptosis (e.g., caspase activation, Annexin V staining); tumor regression in vivo [2] [3] | Confirms functional dependency; used to test synergy with other agents (e.g., MEK or BCL-2 inhibitors) [4] [5] |
| Genetic Knockdown | siRNA or shRNA-mediated MCL1 knockdown [2] [6] | Reduction in cell viability and induction of apoptosis [2] | Establishes causal relationship between MCL1 loss and cell death; confirms on-target effect of inhibitors [2] |
| Protein Interaction Analysis | Co-immunoprecipitation (Co-IP) [5] [7] | Examines binding interactions between MCL1 and pro-apoptotic partners (e.g., BIM, BAK) [2] | Determines mechanism of drug action (e.g., BH3-mimetics displace pro-apoptotic proteins) [3] |
| Functional Profiling (BH3 Profiling) | Exposure to synthetic BH3 peptides [1] | Mitochondrial outer membrane permeabilization (MOMP) & cytochrome c release [1] | Identifies "primed for death" state & which anti-apoptotic protein (BCL-2, MCL-1, BCL-xL) a cell relies on [1] |
| Analysis of Non-Apoptotic Functions | Metabolomics (e.g., Seahorse Analyzer, 13C-glucose tracing) [5] [7] [8] | Changes in oxygen consumption rate (OCR), TCA cycle, glycolysis, fatty acid oxidation [5] [8] | Reveals MCL1's role in cell metabolism, which can be independent of its anti-apoptotic function [5] [8] |
To help visualize how these methods interrelate, the following diagram outlines the core biological concepts and a generalized experimental workflow for assessing MCL1 dependency.
Here are more detailed protocols for two of the key methods referenced in the literature.
This functional assay measures how "primed" a cell is for apoptosis and its specific reliance on anti-apoptotic proteins.
This method assesses the protein-protein interactions that are disrupted by MCL1 inhibitors.
When designing your experiments, please consider that the response to MCL1 inhibition can be highly heterogeneous, even within the same cancer type. It's often not enough to simply measure MCL1 protein levels [2]. The most robust strategies often involve:
BH3 profiling is a functional assay that measures how primed a cell is for apoptosis (a form of programmed cell death) and identifies its specific dependence on pro-survival BCL-2 family proteins like BCL-2, BCL-XL, and MCL-1 [1] [2].
The core principle is that the survival of many cancer cells depends on one or more of these pro-survival proteins. By exposing the mitochondria of cancer cells to synthetic peptides that mimic the BH3 domain of various pro-apoptotic proteins, researchers can determine which pro-survival protein is critical for the cell's survival. A cell that undergoes mitochondrial outer membrane permeabilization (MOMP) after exposure to a specific BH3 peptide is considered "dependent" on the corresponding pro-survival protein[s] [1] [2].
Dynamic BH3 Profiling (DBP) is an extension of this technique. It involves treating cells with a drug before performing the BH3 profiling. This allows researchers to measure drug-induced changes in apoptotic priming, helping to identify effective drug combinations and understand mechanisms of action or resistance [3] [2].
The diagram below illustrates the logical relationship between BH3 mimetic treatment and the cellular apoptotic pathway.
While specific protocols may vary, the following table outlines the general workflow for a conventional BH3 profiling assay, which forms the basis for most published studies [4] [2].
| Step | Protocol Description | Key Reagents & Tools |
|---|---|---|
| 1. Sample Preparation | Isolate and prepare a single-cell suspension from the tumor (e.g., cell lines, primary patient samples). | Cell culture reagents, Ficoll gradient centrifugation [5] [4]. |
| 2. Cell Permeabilization | Treat cells with a mild detergent (e.g., digitonin) to permeabilize the plasma membrane without damaging mitochondria. | Digitonin, MEB2P buffer [3] [4]. |
| 3. BH3 Peptide/Mimetic Incubation | Expose permeabilized cells to a panel of BH3-only peptides or BH3 mimetic drugs. | Selective BH3 peptides (e.g., BAD, HRK, MS-1) or BH3 mimetics (e.g., Venetoclax, A-1331852) [3] [6] [4]. |
| 4. Read-Out Measurement | Quantify mitochondrial membrane depolarization or cytochrome c release as an indicator of apoptosis priming. | TMRE (for membrane potential), anti-cytochrome c antibody and flow cytometry [3] [4]. |
| 5. Data Analysis | Analyze the pattern of response to different peptides/drugs to infer dependency on specific pro-survival proteins. | Flow cytometry data, dose-response curves, Z-score analysis for DBP [4] [2]. |
A key advancement is the development of a "BH3 Mimetic Toolkit", which uses commercially available BH3 mimetic drugs (like Venetoclax for BCL-2, A-1331852 for BCL-XL, and S63845 for MCL-1) instead of synthetic peptides. This method can be performed on live cells without permeabilization, simplifying the protocol and potentially improving its physiological relevance [3] [4].
BH3 profiling has been successfully used to predict sensitivity to various BH3 mimetics across different blood cancers and solid tumors. The table below summarizes key predictive relationships identified in the literature.
| Cancer Type | BH3 Profiling Finding | Predicted/Confirmed Response to BH3 Mimetic |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Strong dependence on BCL-2 [3]. | Sensitivity to Venetoclax (BCL-2 inhibitor) [3] [7]. |
| Multiple Myeloma (MM) | Heterogeneous dependencies; some cell lines are BCL-2 dependent, others MCL-1 or BCL-XL dependent [6]. | BCL-2 dependent lines are sensitive to Venetoclax; MCL-1 dependent lines are sensitive to MCL-1 inhibitors [6]. |
| T-Acute Lymphoblastic Leukemia (T-ALL) | Typical T-ALL depends on BCL-XL; early T-precursor (ETP) ALL depends on BCL-2 [5]. | Sensitivity to dual BCL-2/BCL-XL inhibitors (e.g., Navitoclax, NWP-0476) [5]. |
| Malignant Pleural Mesothelioma (MPM) | DBP identified that mTOR inhibitors increase dependence on BCL-XL [2]. | Sensitivity to the combination of Navitoclax (BCL-XL inhibitor) and mTOR inhibitors [2]. |
When interpreting BH3 profiling data, it's important to be aware of its nuances and limitations:
To apply these principles specifically to this compound, I suggest you:
The tables below summarize key efficacy and safety findings from the search results for established combinations, which can be used as a benchmark for comparison.
Table 1: Combination Therapy vs. HMA Monotherapy in Myeloid Malignancies
| Malignancy | Combination Regimen | Comparison | Key Efficacy Outcomes | Source & Context |
|---|---|---|---|---|
| MPN-AP/BP (Accelerated/Blast Phase Myeloproliferative Neoplasms) | HMA + Venetoclax | vs. HMA alone | Higher CR/CRi: 36% vs 19% (p=0.0204) [1] | Meta-analysis of studies up to Dec 2021 [1] |
| MPN-AP/BP | HMA + Ruxolitinib (JAK2 inhibitor) | vs. HMA alone | Higher ORR: 45% vs 30% (p=0.0395). No improvement in CR/CRi [1] | Meta-analysis of studies up to Dec 2021 [1] | | High-Risk MDS (Myelodysplastic Syndromes) | HMA + Venetoclax (1st line) | vs. HMA alone | Higher ORR: 77% vs 40% (p<0.005) Higher CR: 34% vs 13% [2] | Single-center retrospective study [2] | | Untreated AML (Acute Myeloid Leukemia) | VEN + HMA (Real-world data) | vs. HMA alone | Higher CRc: 67% vs 17% (p<0.005) No OS difference: 9.35 vs 9.38 months (p=0.964) [3] | Meta-analysis of real-world studies [3] |
Table 2: Efficacy of BCL-2 Inhibitors in Relapsed/Refractory Settings
| Disease Context | Regimen | Overall Response Rate (ORR) | Complete Remission/CRi Rate | Key Findings |
|---|---|---|---|---|
| R/R AML | Venetoclax Monotherapy | 20.7% [4] | 20.7% [4] | Serves as a baseline for monotherapy activity [4]. |
| R/R AML | Venetoclax + HMA/LDAC | 38.7% [4] | 32.8% [4] | Suggests enhanced efficacy of combination in advanced disease [4]. |
| R/R DLBCL | ViPOR (Venetoclax + Ibrutinib + Prednisone + Obinutuzumab + Lenalidomide) | 54% [5] | 38% [5] | Demonstrates activity of complex combinations in lymphoma; complete responses were exclusive to non-GCB and HGBL subtypes [5]. |
The compelling data for HMA+Venetoclax combinations come from well-defined clinical study designs.
1. Clinical Trial Protocol (Frontline AML/MDS) The pivotal data supporting the approval of Venetoclax+HMA in unfit AML came from a phase 1b/2 study [4].
2. Real-World Evidence (RWE) Study Methodology The meta-analysis comparing trial and real-world outcomes for VEN+HMA followed a rigorous methodology [3].
The rationale for combining HMA with BCL-2 inhibitors like venetoclax is rooted in the intrinsic pathway of apoptosis. The following diagram illustrates this key signaling pathway and the mechanism of BH3-mimetic drugs.
Diagram: Targeting the Intrinsic Apoptotic Pathway with BH3-mimetics. Cellular stress activates BH3-only proteins, which normally work to inhibit anti-apoptotic proteins and directly activate pro-apoptotic effectors. In cancer, overexpression of anti-apoptotic proteins like BCL-2 blocks this process. Drugs like venetoclax mimic BH3-only proteins, binding to BCL-2 and freeing the pro-apoptotic proteins BAX and BAK to initiate mitochondrial-mediated apoptosis [6].
To support the comparisons above, here is a summary of key experimental findings and the methodologies used to generate them.
| Cancer Model | Experimental Protocol | Key Findings (Inhibition Efficacy) |
|---|
| Melanoma (in vitro) [1] | - Cell Viability Assay: ATP-based assay to measure IC50.
The following diagram illustrates how BCL-2 and MCL-1 inhibitors trigger apoptosis by mimicking pro-apoptotic proteins.